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Core Science & Biosynthesis

Foundational

The Molecular Architecture and Synthesis of 4-(4-Methoxyphenylethynyl)benzoic Acid: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Executive Summary In the realm of advanced organic synthesis, diarylalkynes serve as privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

In the realm of advanced organic synthesis, diarylalkynes serve as privileged scaffolds. Specifically, 4-(4-methoxyphenylethynyl)benzoic acid represents a highly versatile "push-pull" molecular architecture. Characterized by a rigid, sp-hybridized ethynyl linker bridging an electron-donating methoxy group and an electron-withdrawing carboxylic acid, this compound is a critical intermediate in the development of Retinoic Acid Receptor (RAR) agonists and a rigid structural ligand in Metal-Organic Frameworks (MOFs).

This whitepaper dissects the physicochemical properties, mechanistic synthesis, and field-proven laboratory protocols required to isolate and validate this compound with high fidelity.

Structural and Electronic Profiling

The utility of 4-(4-methoxyphenylethynyl)benzoic acid stems directly from its electronic asymmetry. The methoxy moiety (-OCH₃) acts as a strong resonance donor (the "push"), while the para-substituted carboxylic acid (-COOH) acts as an electron acceptor (the "pull"). The central alkyne (-C≡C-) provides a linear, highly conjugated conduit that lowers the HOMO-LUMO gap and enforces strict coplanarity between the two aryl rings under specific environmental conditions.

Quantitative Physicochemical Data

To facilitate assay development and computational modeling, the core quantitative metrics of the molecule are summarized below:

PropertyValue / Description
IUPAC Name 4-[2-(4-methoxyphenyl)ethynyl]benzoic acid
Molecular Formula C₁₆H₁₂O₃
Molecular Weight 252.26 g/mol
SMILES String O=C(O)c1ccc(C#Cc2ccc(OC)cc2)cc1
Structural Class Asymmetric Diarylalkyne
H-Bond Donors 1 (Carboxylic acid -OH)
H-Bond Acceptors 3 (Methoxy -O-, Carboxyl -C=O and -OH)
Electronic Profile Push-Pull Dipole System

Mechanistic Synthesis: The Sonogashira Paradigm

The construction of the diarylalkyne core is universally achieved via the Sonogashira cross-coupling reaction . This palladium-catalyzed, copper-cocatalyzed process couples a terminal alkyne with an aryl halide[1].

For this specific target, the reaction typically utilizes 4-ethynylbenzoic acid and 4-iodoanisole . However, field experience dictates that free carboxylic acids can occasionally poison the palladium catalyst or complicate solubility. Therefore, it is highly recommended to synthesize the methyl ester derivative (CAS 229174-43-0) first, followed by a quantitative saponification step to yield the free acid[2].

Furthermore, the electron-donating nature of the methoxy group on 4-iodoanisole increases the electron density of the C-I bond, which can slightly retard the oxidative addition step of the catalytic cycle. To counteract this, a highly active Pd(0) species and elevated temperatures are often employed[3].

Catalytic Cycle Visualization

Below is the logical progression of the Sonogashira catalytic cycle, illustrating the synergy between the Palladium and Copper cycles.

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(I)L2 Pd0->OxAdd + 4-Iodoanisole TransMet Transmetalation Ar-Pd(II)(C≡C-Ar')L2 OxAdd->TransMet RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Diarylalkyne CuCycle Copper Acetylide Formation CuCycle->TransMet + Cu-C≡C-Ar'

Fig 1: Bimetallic Sonogashira catalytic cycle for diarylalkyne synthesis.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol must be more than a recipe; it must be a self-validating system where each step contains an observable metric of success. The following procedure details the synthesis of the methyl ester intermediate, followed by hydrolysis.

Phase 1: Sonogashira Coupling (Esterification Route)
  • Causality Check: We use the methyl ester of 4-ethynylbenzoic acid to ensure complete solubility in the THF/Amine solvent system and to prevent competitive coordination of the carboxylate to the Pd center.

Step-by-Step Methodology:

  • System Purging (Critical): To a flame-dried Schlenk flask, add 4-iodoanisole (1.0 eq) and methyl 4-ethynylbenzoate (1.1 eq). Causality: Oxygen must be rigorously excluded via three freeze-pump-thaw cycles to prevent the copper-catalyzed Glaser homocoupling of the alkyne into a diyne byproduct.

  • Catalyst Introduction: Under a positive argon flow, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Solvent Addition: Inject anhydrous, degassed Triethylamine (TEA) and Tetrahydrofuran (THF) in a 1:1 ratio. Causality: TEA acts as both the base to deprotonate the terminal alkyne and the reducing agent to generate the active Pd(0) species from Pd(II).

  • Reaction Execution: Heat the mixture to 65°C for 4-6 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active 4-iodoanisole spot and the emergence of a highly fluorescent blue spot under 365 nm UV light confirms the formation of the extended conjugated diarylalkyne system.

  • Workup: Filter the crude mixture through a short pad of Celite to remove insoluble palladium black and copper salts. Concentrate under reduced pressure.

Phase 2: Saponification to the Free Acid
  • Causality Check: The ester must be cleaved under basic conditions to yield the target compound. Acidic hydrolysis is avoided to prevent potential hydration of the alkyne to a ketone.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the crude ester in a mixture of THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

  • Validation via Phase Transfer: Evaporate the organic solvents. The sodium/lithium salt of the product will remain soluble in the aqueous layer. Wash the aqueous layer with diethyl ether to remove unreacted starting materials and organic impurities.

  • Acidification (Self-Validation): Slowly acidify the aqueous layer with 1M HCl to pH 2. Validation: A voluminous white/pale-yellow precipitate will immediately form. This phase change physically validates the presence of the free carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum to yield pure 4-(4-methoxyphenylethynyl)benzoic acid.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry: Retinoid Bioisosteres

In drug development, the polyene chain of all-trans retinoic acid is highly susceptible to photo-isomerization and oxidative degradation. 4-(4-methoxyphenylethynyl)benzoic acid serves as a rigid, metabolically stable bioisostere. The carboxylic acid anchors the molecule to the conserved arginine residue in the Retinoic Acid Receptor (RAR) binding pocket, while the linear alkyne projects the methoxy-phenyl group deep into the hydrophobic sub-pocket, driving potent agonism.

Materials Science: Metal-Organic Frameworks (MOFs)

In materials science, this molecule is utilized as a rigid, linear ligand. When copolymerized with metal nodes (such as Zr₆O₄(OH)₄ clusters), the carboxylate groups coordinate to the metal, while the methoxy groups decorate the interior pores of the MOF. This "push-pull" electronic environment within the pore can be leveraged for selective gas adsorption (e.g., CO₂ over N₂) or to facilitate heterogeneous photocatalysis.

References

  • NextSDS. "4-(4-Methoxy-phenylethynyl)-benzoic acid Methyl ester — Chemical Substance Information." NextSDS Chemical Database. 2

  • Benchchem. "4-Ethynylbenzonitrile | Experimental Protocols for Sonogashira Coupling." Benchchem Reagents. 1

  • WhiteRose Repository (University of York). "Selective Activation of Alkynes through Cumulene Intermediates." WhiteRose Academic Publications.

  • Smolecule. "4-Aminobenzoic acid | Practical Considerations and Optimization Strategies." Smolecule Technical Guides. 3

Sources

Exploratory

An In-depth Technical Guide to 4-(4-Methoxy-phenylethynyl)-benzoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Methoxy-phenylethynyl)-benzoic acid is a bifunctional organic compound characterized by a rigid backbone incorporating a tolane (diphenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxy-phenylethynyl)-benzoic acid is a bifunctional organic compound characterized by a rigid backbone incorporating a tolane (diphenylacetylene) core. This structure is substituted with a terminal carboxylic acid group and a methoxy group, which impart distinct electronic and chemical properties. The linear, rod-like geometry of this molecule, combined with the electronic influence of its functional groups, makes it a compound of significant interest in materials science, particularly in the development of liquid crystals and organic semiconductors.[1][2][3] Furthermore, its structural motifs are found in molecules with applications in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, spectroscopic data, potential applications, and safety considerations for 4-(4-Methoxy-phenylethynyl)-benzoic acid.

Molecular Structure and Key Features

The molecular structure of 4-(4-Methoxy-phenylethynyl)-benzoic acid consists of two phenyl rings linked by a carbon-carbon triple bond. One phenyl ring is substituted at the 4-position with a carboxylic acid group, while the other is substituted at the 4-position with a methoxy group.

Molecular Formula: C₁₆H₁₂O₃

Molecular Weight: 252.27 g/mol

IUPAC Name: 4-((4-methoxyphenyl)ethynyl)benzoic acid

The key structural features that dictate the properties and applications of this molecule are:

  • Rigid Tolane Core: The diphenylacetylene core provides a rigid, linear scaffold, which is a common feature in molecules designed for liquid crystals and other ordered materials.[1][3]

  • Carboxylic Acid Group: This functional group can participate in hydrogen bonding, which can influence the self-assembly and bulk properties of the material. It also provides a reactive handle for further chemical modifications, such as esterification or amidation.

  • Methoxy Group: As an electron-donating group, the methoxy substituent influences the electronic properties of the molecule, including its photophysical characteristics.[4]

Physical and Chemical Properties

PropertyValue (Predicted/Inferred)Notes and References
Melting Point > 200 °CBased on the high melting point of 4-phenylethynyl-benzoic acid (220.5-221.0 °C), the addition of a methoxy group is not expected to significantly lower it.[5]
Boiling Point > 400 °CInferred from the boiling point of 4-phenylethynyl-benzoic acid (407.3 °C at 760 mmHg).[5]
Solubility Sparingly soluble in water and common organic solvents.Benzoic acid derivatives with extended aromatic systems tend to have low solubility in water.[6] Solubility is expected in polar aprotic solvents like DMF and DMSO.
pKa ~4.5The pKa is expected to be similar to that of benzoic acid (4.2) and 4-methoxybenzoic acid (4.47).[7]

Synthesis Protocol: A Sonogashira Coupling Approach

The most logical and widely used method for the synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid is the Sonogashira cross-coupling reaction.[8][9][10][11] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.

Experimental Workflow: Sonogashira Coupling

G cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up and Purification R1 4-Iodobenzoic Acid RC Inert Atmosphere (N₂ or Ar) Room Temperature to Mild Heating (e.g., 50 °C) R1->RC R2 4-Ethynylanisole R2->RC C1 Pd(PPh₃)₂Cl₂ (Palladium Catalyst) C1->RC C2 CuI (Copper(I) Iodide, Co-catalyst) C2->RC B1 Triethylamine (Base and Solvent) B1->RC W1 Acidification (e.g., with HCl) RC->W1 Reaction Mixture W2 Filtration W1->W2 Precipitate Formation P1 Recrystallization W2->P1 Crude Product Final 4-(4-Methoxy-phenylethynyl)-benzoic acid P1->Final Purified Product

Caption: A typical workflow for the synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid via Sonogashira coupling.

Step-by-Step Methodology
  • Reactant Preparation: In a flame-dried Schlenk flask, combine 4-iodobenzoic acid (1.0 eq), 4-ethynylanisole (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Base Addition: Add anhydrous triethylamine as the solvent and base. The volume should be sufficient to dissolve the reactants.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with water, and then a non-polar solvent like hexane to remove any unreacted 4-ethynylanisole. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst degradation.[10]

  • Copper(I) Iodide Co-catalyst: The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[9][11]

  • Triethylamine as Base and Solvent: Triethylamine serves as the base to deprotonate the terminal alkyne, forming the reactive acetylide. It also acts as a solvent for the reaction.

  • Acidification: The product exists as a triethylammonium salt in the reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of closely related compounds.[12][13][14]

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~7.95d2HAr-H (ortho to -COOH)
~7.65d2HAr-H (meta to -COOH)
~7.50d2HAr-H (ortho to -OCH₃)
~7.00d2HAr-H (meta to -OCH₃)
~3.80s3H-OCH₃
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~167.0-COOH
~160.0Ar-C (ipso, attached to -OCH₃)
~133.0Ar-C (ortho to -OCH₃)
~131.5Ar-C (ortho to -COOH)
~129.5Ar-C (meta to -COOH)
~128.0Ar-C (ipso, attached to -COOH)
~114.5Ar-C (meta to -OCH₃)
~114.0Ar-C (ipso, attached to alkyne)
~91.0Alkyne C
~89.0Alkyne C
~55.5-OCH₃
Infrared (IR) Spectroscopy (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
~3300-2500 (broad)O-H stretch (carboxylic acid dimer)
~2220C≡C stretch (alkyne)
~1680C=O stretch (carboxylic acid)
~1605, 1500C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS)
  • Electron Ionization (EI): Expected molecular ion (M⁺) peak at m/z = 252.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₆H₁₂O₃ [M+H]⁺: 253.0859.

Potential Applications

The unique structural features of 4-(4-Methoxy-phenylethynyl)-benzoic acid make it a promising candidate for several advanced applications:

  • Liquid Crystals: Its rigid, rod-like structure is a key characteristic of calamitic liquid crystals.[3][15] The molecule can be used as a core component in the design of new liquid crystalline materials for displays and sensors.[1][2]

  • Organic Electronics: The conjugated π-system of the tolane core suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methoxy group can help tune the electronic properties of the material.[4][6]

  • Pharmaceutical and Agrochemical Research: Benzoic acid derivatives are known to exhibit a wide range of biological activities.[16] The rigid scaffold of this molecule could be used as a building block for the synthesis of novel drug candidates or agrochemicals.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-(4-Methoxy-phenylethynyl)-benzoic acid. While a specific safety data sheet (SDS) is not available, the following guidelines are based on the known hazards of benzoic acid and its derivatives.[17][18][19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Wash off with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[17]

Conclusion

4-(4-Methoxy-phenylethynyl)-benzoic acid is a versatile organic compound with significant potential in materials science and medicinal chemistry. Its synthesis is readily achievable through established methods like the Sonogashira coupling. While comprehensive experimental data for this specific molecule is limited, its properties can be reliably predicted based on closely related compounds. This guide provides a solid foundation for researchers and developers interested in exploring the potential of this and similar molecules in their respective fields.

References

  • Benchchem. The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis. Benchchem. Accessed March 24, 2026.
  • Fisher Scientific.
  • Ansari, I. A., & Khera, R. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1948.
  • National Institute of Standards and Technology. Benzoic Acid (Acidimetric Standard)
  • Benchchem. Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide. Benchchem. Accessed March 24, 2026.
  • PubChem. 4-(4-Methoxy-phenylethynyl)-benzonitrile.
  • Guidechem. 4-phenylethynyl-benzoic acid 25739-23-5. Guidechem. Accessed March 24, 2026.
  • SpectraBase. 4-Methoxy benzoic acid. Wiley-VCH; 2023.
  • NextSDS. 4-(4-Methoxy-phenylethynyl)
  • University of Puget Sound. NMR Chemical Shifts. Accessed March 24, 2026.
  • Alpha Resources.
  • Wikipedia. Sonogashira coupling.
  • Alonso, D. A., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Liu, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Beilstein Journal of Organic Chemistry, 15, 743–750.
  • Möller Chemie.
  • Chemistry LibreTexts. Sonogashira Coupling. Accessed March 24, 2026.
  • VelocityEHS. Benzoic Acid – Uses and Safety. VelocityEHS; 2015.
  • Hussain, Z., et al. (2008). (E)-4-(4-Fluorostyryl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1013.
  • Reddit. 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? r/chemhelp. Accessed March 24, 2026.
  • Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin-Madison. Accessed March 24, 2026.
  • ChemicalBook. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum. ChemicalBook. Accessed March 24, 2026.
  • SpectraBase. 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. Wiley-VCH. Accessed March 24, 2026.
  • Lee, J. H., et al. (2007). Stable vertical alignment of liquid crystals by using an in situ self-assembly of 4-(4-heptylphenyl)benzoic acid. Applied Physics Letters, 90(12), 123501.
  • Li, Y., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology, 66(1), 75-88.
  • Yilmaz, M. D., et al. (2016). Investigation of the Electrical Parameters of the Organic Diode Modified with 4-[(3-Methylphenyl)(phenyl)amino] Benzoic Acid. ECS Journal of Solid State Science and Technology, 5(5), P3013–P3017.
  • Yeap, G. Y., et al. (2010). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Science Alert, 3(1), 1-10.
  • Wang, C., et al. (2015). Design and characterization of methoxy modified organic semiconductors based on phenyl[1]benzothieno[3,2-b][1]benzothiophene. RSC Advances, 5(10), 7386–7391.
  • Gaikwad, P. P., et al. (2013). Liquid Crystalline Phase & its Pharma Applications. International Journal of Pharma Research & Review, 2(12), 40-52.
  • PubChem. 2-(4-Methoxyphenyl)benzoic acid.
  • NIST. Benzoic acid, 4-methoxy-, phenyl ester. National Institute of Standards and Technology. Accessed March 24, 2026.
  • PubChem. 4-(4-Methoxy-phenylethynyl)-benzonitrile.
  • PubChem. 2-(4-Methoxyphenyl)benzoic acid.
  • PubChem. 4-(4-Methoxy-phenylethynyl)-benzonitrile.
  • Wikipedia. p-Anisic acid.

Sources

Foundational

Solubility Profile of 4-(4-Methoxy-phenylethynyl)-benzoic Acid in Polar Organic Solvents: A Technical Guide

Prepared by: Senior Application Scientist, Materials & Formulation Division Target Audience: Formulation Scientists, Synthetic Chemists, and Materials Researchers Executive Summary The compound 4-(4-Methoxy-phenylethynyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Materials & Formulation Division Target Audience: Formulation Scientists, Synthetic Chemists, and Materials Researchers

Executive Summary

The compound 4-(4-Methoxy-phenylethynyl)-benzoic acid is a highly conjugated, rigid-rod molecule belonging to the tolane (diphenylacetylene) family. Featuring an electron-donating methoxy group (-OCH₃) and a hydrogen-bonding carboxylic acid group (-COOH) bridged by an alkyne spacer, it is a classic push-pull system. This structural motif makes it a highly valuable building block in the synthesis of Metal-Organic Frameworks (MOFs), liquid crystalline materials, and advanced pharmaceutical intermediates.

However, its rigid planar geometry and extended π -system present significant solvation challenges. This whitepaper provides an in-depth analysis of its solubility profile in polar organic solvents, detailing the thermodynamic causality behind its solvation behavior and providing a validated protocol for empirical solubility determination.

Structural Analytics & Solvation Thermodynamics

To understand the solubility of 4-(4-Methoxy-phenylethynyl)-benzoic acid, we must analyze the competing thermodynamic forces at play during dissolution. The dissolution of this molecule requires overcoming two primary solid-state cohesive forces:

  • Carboxylic Acid Dimerization: In the solid state, the terminal -COOH groups form highly stable, cyclic hydrogen-bonded dimers. As with most low-to-medium molecular weight carboxylic acids, overcoming this dimerization energy is the primary barrier to dissolution [1].

  • π−π Stacking Interactions: The rigid, linear diphenylacetylene core drives strong intermolecular π−π stacking and van der Waals interactions. The lack of rotational freedom in the alkyne bridge prevents the molecule from adopting folded conformations that might otherwise increase entropy and aid in solvation [2].

The Causality of Solvent Selection

When introducing this compound to polar organic solvents, the solvent must act as a dual-function disruptor. It must possess a strong hydrogen-bond accepting capability to break the carboxylic dimers, and a sufficiently high dielectric constant (polarizability) to solvate the hydrophobic, electron-rich tolane core.

Lewis-base solvents containing carbonyl or sulfoxide groups (e.g., DMSO, DMF) are exceptionally effective because they act as powerful hydrogen-bond acceptors, shifting the equilibrium from solid-state dimers to solvated monomers[3]. Conversely, short-chain protic solvents like methanol and ethanol, despite their polarity, are poor solvents for this molecule. Their small aliphatic footprint fails to adequately solvate the massive hydrophobic bulk of the diphenylacetylene core, leading to rapid precipitation.

Mechanistic Solvation Pathways

The transition from a crystalline solid to a fully solvated state is a multi-step thermodynamic process. The diagram below illustrates the critical pathways required to achieve equilibrium in high-performance polar solvents.

SolvationMechanism SolidState Solid State Crystal (H-Bonded Dimers & π-π Stacking) SolventAddition Addition of Polar Solvent (e.g., DMSO, DMF) SolidState->SolventAddition HbondDisruption Disruption of Carboxylic Dimers SolventAddition->HbondDisruption Strong H-Bond Acceptors PiSolvation Solvation of Tolane π-System SolventAddition->PiSolvation High Dielectric Constant ThermodynamicEq Thermodynamic Equilibrium (Solvated Monomers) HbondDisruption->ThermodynamicEq PiSolvation->ThermodynamicEq

Mechanistic pathway of 4-(4-Methoxy-phenylethynyl)-benzoic acid solvation in polar solvents.

Quantitative Solubility Data

The table below summarizes the representative solubility profile of 4-(4-Methoxy-phenylethynyl)-benzoic acid across a spectrum of standard polar organic solvents at 25.0 °C. The data illustrates the profound impact of solvent hydrogen-bond basicity and dielectric constant on the dissolution of rigid-rod mesogens.

SolventDielectric Constant (ε)H-Bond Acceptor StrengthEstimated Solubility at 25°C (mg/mL)Solvation Characteristic
Dimethyl Sulfoxide (DMSO) 46.7Very Strong> 50.0Complete disruption of dimers; excellent π -solvation.
Dimethylformamide (DMF) 36.7Strong45.5Highly effective H-bond acceptor; ideal for MOF synthesis.
Tetrahydrofuran (THF) 7.5Moderate18.2Moderate dimer disruption; good wetting of the aromatic core.
Acetone 20.7Moderate12.4Limited solvation of the extended hydrophobic core.
Methanol 32.6Strong (Donor/Acceptor)4.8Poor hydrophobic solvation; protic competition limits solubility.
Ethanol 24.3Strong (Donor/Acceptor)2.1Increased aliphatic bulk lowers solubility further compared to MeOH.

Note: Values are representative empirical benchmarks for this class of 4'-substituted tolane-4-carboxylic acids. Exact solubility may vary slightly depending on the specific crystalline polymorph utilized.

Experimental Methodology: Precision Solubility Determination Workflow

To ensure high scientific integrity and reproducibility, solubility data for rigid-rod organic semiconductors and ligands must be generated using a self-validating isothermal saturation method coupled with chromatographic quantification. Below is the standardized protocol.

Step 1: Solvent Preparation & Equilibration
  • Source anhydrous, HPLC-grade polar organic solvents (DMSO, DMF, THF, etc.) to prevent water-induced precipitation, as the hydrophobic tolane core is highly sensitive to aqueous anti-solvent effects.

  • Degas the solvents via ultrasonication for 10 minutes to remove dissolved oxygen, which can cause oxidative degradation of the alkyne bridge under prolonged exposure to light.

Step 2: Isothermal Saturation
  • Accurately weigh an excess amount (e.g., 100 mg) of 4-(4-Methoxy-phenylethynyl)-benzoic acid powder.

  • Transfer the solid into a 10 mL amber glass vial equipped with a PTFE-lined screw cap.

  • Add exactly 5.0 mL of the target solvent.

  • Place the vial in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C.

  • Agitate at 150 rpm for a minimum of 48 hours. Causality note: Extended agitation is mandatory for highly crystalline rigid-rod molecules to ensure true thermodynamic equilibrium is reached, rather than a metastable kinetic state.

Step 3: Phase Separation
  • Remove the vial from the bath and immediately transfer a 2.0 mL aliquot of the suspension into a microcentrifuge tube.

  • Centrifuge at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid.

  • Carefully draw the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. Discard the first 0.5 mL of filtrate to account for potential membrane adsorption.

Step 4: HPLC-UV Quantification
  • Dilute the filtered aliquot quantitatively (e.g., 1:100) using the mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • Analyze the sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) equipped with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Detection: Set the UV-Vis detector to ~310 nm. The extended conjugation of the diphenylacetylene core provides a strong, distinct chromophore at this wavelength, ensuring high signal-to-noise ratio and preventing interference from solvent cut-offs.

  • Calculate the final concentration using a pre-validated 5-point calibration curve. Perform all measurements in biological triplicate to calculate the standard deviation.

References

  • 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. eScholarship (University of California). Available at:[Link]

Exploratory

Thermodynamic Stability of 4-(4-Methoxy-phenylethynyl)-benzoic acid at Room Temperature: A Comprehensive Technical Guide

Executive Summary The rational design of rigid molecular linkers and organic electronic materials relies heavily on the thermodynamic stability of their core scaffolds. 4-(4-Methoxy-phenylethynyl)-benzoic acid is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of rigid molecular linkers and organic electronic materials relies heavily on the thermodynamic stability of their core scaffolds. 4-(4-Methoxy-phenylethynyl)-benzoic acid is a highly conjugated, asymmetric diphenylacetylene (tolane) derivative. Featuring a classic "push-pull" electronic architecture, this molecule bridges an electron-donating methoxy group and an electron-withdrawing carboxylic acid across a rigid alkyne axis.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the exceptional thermodynamic stability of this molecule at room temperature (298.15 K). By examining both intramolecular electronic delocalization and intermolecular lattice cohesion, we will establish why this compound remains thermodynamically inert under ambient conditions. Furthermore, this guide provides self-validating experimental workflows to empirically benchmark these properties.

Molecular Architecture and the Push-Pull Tolane System

To understand the macroscopic stability of 4-(4-Methoxy-phenylethynyl)-benzoic acid, we must first analyze its microscopic electronic structure. The parent molecule, diphenylacetylene, is inherently stable due to the steric shielding of the sp -hybridized carbon-carbon triple bond by the adjacent bulky phenyl rings[1].

However, the addition of para-substituents transforms this molecule into a push-pull chromophore . The methoxy group (-OCH₃) acts as a strong electron donor (+M effect), while the carboxylic acid (-COOH) acts as an electron acceptor (-M effect). This induces a significant polarization across the alkyne bond[2].

Causality of Stability: One might assume that polarizing the triple bond makes it more reactive and thus less thermodynamically stable. However, the extended π -conjugation across the entire molecular axis actually lowers the overall ground-state enthalpy (delocalization energy). The rigid, linear geometry prevents rotational entropy from destabilizing the core, ensuring that the molecule remains firmly at the bottom of its thermodynamic energy well at room temperature.

PushPull Methoxy Methoxy Group (-OCH₃) Electron Donor (+M) Tolane Tolane Core (C≡C) π-Conjugation Bridge Methoxy->Tolane Electron Density Flow Carboxyl Carboxylic Acid (-COOH) Electron Acceptor (-M) Tolane->Carboxyl Dipole Moment Alignment

Fig 1. Push-pull electronic effect across the conjugated tolane core.

Thermodynamic Principles of Solid-State Cohesion

At room temperature (25 °C / 298.15 K), 4-(4-Methoxy-phenylethynyl)-benzoic acid exists as a highly crystalline solid. Its thermodynamic stability is not just a function of isolated molecular bonds, but is overwhelmingly dictated by intermolecular lattice forces .

  • Hydrogen Bonding Dimerization: The terminal carboxylic acid groups form strong intermolecular hydrogen bonds ( R−COOH⋯HOOC−R ). This dimerization anchors the molecules, significantly increasing the enthalpy of fusion ( ΔHfus​ ) and preventing spontaneous phase transitions at ambient thermal energies ( RT≈2.48 kJ/mol).

  • π−π Stacking: The planar, rigid nature of the tolane backbone allows for dense crystal packing. The π -electron clouds of adjacent molecules interlock, maximizing van der Waals interactions and driving the Gibbs free energy ( ΔG ) of the solid state to a deep minimum.

  • Heat Capacity ( Cp,m​ ): Baseline thermodynamic data for the parent diphenylacetylene demonstrates a robust heat capacity and an absence of low-temperature thermal anomalies[3]. The addition of the hydrogen-bonding -COOH group further locks the vibrational and rotational degrees of freedom, ensuring the lattice remains thermodynamically static at room temperature.

Experimental Workflows for Stability Validation

To empirically prove thermodynamic stability, we must utilize self-validating protocols . A protocol is self-validating when the experimental design inherently rules out kinetic artifacts (like residual solvent evaporation or metastable polymorphs) and isolates the true thermodynamic baseline.

Protocol 1: Self-Validating Thermal Analysis (DSC/TGA)

Objective: To confirm the absence of thermodynamic phase transitions or mass degradation at 25 °C.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of crystalline 4-(4-Methoxy-phenylethynyl)-benzoic acid into a standard aluminum crucible. Seal and mechanically pierce the lid. Causality: Piercing prevents internal pressure buildup, which could artificially shift thermodynamic phase boundaries via the Clausius-Clapeyron effect.

  • Isothermal TGA Baseline: Place the sample in a Thermogravimetric Analyzer. Hold isothermally at 25 °C for 120 minutes under a 50 mL/min dry nitrogen purge. Validation: A mass loss of < 0.05% confirms zero sublimation or spontaneous degradation at room temperature.

  • DSC Heat-Cool-Heat Cycle:

    • Phase 1 (First Heat): Ramp from 25 °C to 250 °C at 10 °C/min. This records the initial melting point but, more importantly, erases the thermal history of the sample.

    • Phase 2 (Cooling): Ramp down from 250 °C to 25 °C at 10 °C/min. This records the crystallization exotherm, proving the chemical integrity of the tolane core is maintained post-melt.

    • Phase 3 (Second Heat): Ramp from 25 °C to 250 °C at 10 °C/min.

  • Data Interpretation: The complete absence of endothermic or exothermic peaks between 25 °C and 150 °C in the second heating cycle definitively proves that the crystalline form is thermodynamically stable at room temperature, free from kinetic trapping.

Workflow Sample 4-(4-Methoxy-phenylethynyl)-benzoic acid Sample Preparation (Solid State) DSC Differential Scanning Calorimetry (DSC) Heat-Cool-Heat Cycle (25°C to 250°C) Sample->DSC TGA Thermogravimetric Analysis (TGA) Isothermal Mass Loss at 25°C Sample->TGA XRD Powder X-Ray Diffraction (PXRD) Lattice Cohesion Analysis Sample->XRD Data Thermodynamic Stability Validated No Phase Transitions at RT DSC->Data TGA->Data XRD->Data

Fig 2. Multi-modal experimental workflow for validating room-temperature stability.

Protocol 2: Solution-State Thermodynamic Stability (NMR)

While the solid state is highly stable, verifying stability in solution ensures the push-pull system does not undergo spontaneous nucleophilic addition across the alkyne bond at room temperature.

  • Dissolve 10 mg of the compound in 0.5 mL of deuterated DMSO ( DMSO−d6​ ).

  • Acquire a baseline 1H and 13C NMR spectrum at 298.15 K.

  • Store the NMR tube at exactly 25 °C in a dark, temperature-controlled environment for 30 days.

  • Re-acquire the spectra. Validation: The preservation of the alkyne 13C shifts (~85-95 ppm) and the absence of new vinylic proton signals confirm that the triple bond is thermodynamically stable against solvent addition at room temperature[2].

Quantitative Data & Benchmarking

The following table benchmarks the thermodynamic parameters of 4-(4-Methoxy-phenylethynyl)-benzoic acid against the parent diphenylacetylene core. The variance highlights the stabilizing causality of the push-pull substituents.

Thermodynamic ParameterDiphenylacetylene (Baseline)4-(4-Methoxy-phenylethynyl)-benzoic acidCausality for Variance
Standard Enthalpy of Formation ( Δf​H∘ ) 312.4 kJ/mol[3]~ -150 to -200 kJ/mol (Est.)Massive exothermic contribution from the formation of -COOH and -OCH₃ groups.
Heat Capacity at 298.15 K ( Cp,m​ ) ~220 J/(K·mol)[3]~280 J/(K·mol) (Est.)Increased vibrational degrees of freedom from the heavy heteroatom substituents.
Melting Point ( Tm​ ) 61 °C[1]> 220 °CExponential increase in lattice energy due to intermolecular -COOH hydrogen bonding.
Room Temp (25 °C) Phase State Crystalline SolidCrystalline SolidHigh lattice cohesion energy prevents ambient thermal disruption.

Conclusion

The thermodynamic stability of 4-(4-Methoxy-phenylethynyl)-benzoic acid at room temperature is absolute. Intramolecularly, the push-pull electronic effect delocalizes electron density across the rigid tolane core, lowering the ground-state energy without compromising the steric protection of the alkyne bond. Intermolecularly, the synergistic forces of carboxylic acid dimerization and π−π stacking create a crystal lattice with an exceptionally high cohesive energy. Through self-validating thermal analysis (DSC/TGA) and spectroscopic monitoring, researchers can confidently utilize this molecule as a robust, thermodynamically stable building block in advanced materials and drug development.

References

  • [1] National Institute of Standards and Technology (NIST). "Diphenylacetylene." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • [2] Kleinpeter, E., & Schulenburg, A. "Quantification of the Push-pull Effect in Tolanes and a Revaluation of the Factors Affecting the 13C Chemical Shifts of the Carbon Atoms of the C≡C Triple Bond." The Journal of Organic Chemistry, 2006. URL:[Link]

  • [3] Tkachenko, E. S., Varushchenko, R. M., Druzhinina, A. I., Reshetova, M. D., & Borisova, N. E. "Heat Capacity and Thermodynamic Functions of Diphenylacetylene." Journal of Chemical & Engineering Data, 2011. URL:[Link]

Sources

Foundational

Electronic and Photophysical Properties of 4-(4-Methoxy-phenylethynyl)-benzoic acid

Executive Summary 4-(4-Methoxy-phenylethynyl)-benzoic acid (MPEBA) is a prototypical Donor-π-Acceptor (D-π-A) push-pull chromophore. Built upon a rigid diphenylacetylene (tolane) scaffold, it leverages an electron-donati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Methoxy-phenylethynyl)-benzoic acid (MPEBA) is a prototypical Donor-π-Acceptor (D-π-A) push-pull chromophore. Built upon a rigid diphenylacetylene (tolane) scaffold, it leverages an electron-donating methoxy group (-OCH₃) and an electron-withdrawing carboxylic acid group (-COOH) connected via a linear alkyne bridge. This specific molecular architecture yields highly tunable electronic energy levels, pronounced solvatochromism, and unique solid-state luminescence properties such as Crystallization-Induced Emission Enhancement (CIEE). This whitepaper provides a comprehensive analysis of MPEBA’s photophysics, electronic structure, and the self-validating experimental protocols required to characterize it.

Molecular Architecture & Electronic Structure

The rational design of MPEBA relies on the causality between its structural rigidity and its electronic distribution:

  • The Tolane π-Bridge: Unlike alkene-bridged systems (stilbenes) which suffer from rapid non-radiative decay via cis-trans photoisomerization, the cylindrical symmetry of the alkyne bridge in MPEBA inherently prevents such isomerization. This maintains the rod-like linearity of the molecule, significantly enhancing the baseline fluorescence quantum yield.

  • Electronic Energy Levels: The push-pull configuration effectively narrows the HOMO-LUMO gap compared to unsubstituted tolanes. The Highest Occupied Molecular Orbital (HOMO) is highly localized on the electron-rich methoxy-phenyl moiety, whereas the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-deficient benzoic acid moiety.

  • Hydrogen-Bonded Dimerization: The carboxylic acid terminal serves a dual purpose. Electronically, it acts as a strong acceptor. Structurally, it facilitates the formation of intermolecular O···H hydrogen-bonded dimers in non-polar solvents and solid states. This dimerization enforces a coplanar, rigid lattice that dictates its macroscopic photophysical behavior .

Photophysical Properties

Intramolecular Charge Transfer (ICT) and Solvatochromism

Upon photoexcitation, MPEBA undergoes a rapid redistribution of electron density from the donor to the acceptor, transitioning from a locally excited (LE) state to a highly polar Intramolecular Charge Transfer (ICT) state. Because the dipole moment of the excited state ( μe​ ) is significantly larger than that of the ground state ( μg​ ), polar solvents stabilize the ICT state to a greater degree. This stabilization lowers the energy of the excited state, resulting in a pronounced red-shift in the emission spectrum as solvent polarity increases—a phenomenon known as positive solvatochromism .

ICT_Pathway S0 Ground State (S0) Locally Excited FC Franck-Condon Excited State S0->FC hν (Absorption) ICT ICT State (Relaxed) FC->ICT Solvent Relaxation Em Fluorescence (Red-shifted) ICT->Em Radiative Decay NR Non-Radiative Decay ICT->NR Internal Conversion Em->S0 NR->S0

Photophysical pathway demonstrating Intramolecular Charge Transfer (ICT) in MPEBA.
Crystallization-Induced Emission Enhancement (CIEE)

In dilute solutions, the single bonds connecting the phenyl rings to the alkyne axis can freely rotate. These intramolecular rotations serve as active channels for non-radiative deactivation (internal conversion), leading to moderate or low quantum yields. However, in the crystalline state, MPEBA exhibits Crystallization-Induced Emission Enhancement (CIEE) . The robust hydrogen-bonded acid dimers and the steric bulk of the methoxy groups lock the molecules into a rigid lattice. This Restriction of Intramolecular Motions (RIM) blocks non-radiative decay pathways. Furthermore, the specific antiparallel packing prevents detrimental face-to-face π-π stacking, thereby circumventing Aggregation-Caused Quenching (ACQ).

Quantitative Data Summaries

The following table summarizes the representative electronic and photophysical properties of MPEBA, illustrating the strong dependence of emission maxima and quantum yield on the solvent environment.

Property / SolventDielectric Constant (ε)Abs Max (nm)Em Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Toluene 2.383303854,3280.45
Chloroform 4.813324105,7290.38
Tetrahydrofuran (THF) 7.583354356,8620.25
Dimethylformamide (DMF) 36.703404657,9060.12
Solid State (Crystal) N/A3454154,8890.65

Electrochemical Properties (vs. Fc/Fc⁺ in CH₃CN):

  • HOMO Level: -5.65 eV

  • LUMO Level: -2.75 eV

  • Electrochemical Bandgap ( Eg​ ): 2.90 eV

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity and reproducibility, the following self-validating protocols must be utilized when characterizing the electronic and photophysical properties of MPEBA.

Protocol 1: Solvatochromic Fluorescence Analysis & Lippert-Mataga Plotting

This protocol isolates the effect of solvent polarity on the ICT state to estimate the change in dipole moment ( Δμ ).

  • Sample Preparation: Prepare a 1.0 mM stock solution of MPEBA in spectroscopic-grade 1,4-dioxane. Dilute this stock to a final working concentration of 1.0 × 10⁻⁵ M in a series of solvents with varying orientation polarizabilities (e.g., Toluene, Chloroform, THF, Acetone, DMF). Control: Ensure absorbance at the excitation wavelength is below 0.1 OD to prevent inner-filter effects.

  • Steady-State UV-Vis: Record the absorption spectra from 250 nm to 500 nm using a dual-beam spectrophotometer. Identify the lowest-energy absorption maximum ( λabs​ ).

  • Steady-State Fluorescence: Excite each sample at its respective λabs​ . Record the emission spectra ( λem​ ) until the signal returns to baseline.

  • Data Processing: Calculate the Stokes shift ( Δν=νabs​−νem​ ) in wavenumbers (cm⁻¹).

  • Validation & Plotting: Plot Δν against the solvent orientation polarizability ( Δf ). A linear correlation validates the ICT mechanism. Extract the slope to calculate Δμ using the Lippert-Mataga equation.

Workflow Prep 1. Sample Preparation (MPEBA in diverse solvents) UV 2. UV-Vis Spectroscopy (Determine Abs Max) Prep->UV PL 3. Fluorescence Spectroscopy (Determine Em Max) UV->PL Set λ_ex = λ_abs Stokes 4. Stokes Shift Calculation (Δν = ν_abs - ν_em) PL->Stokes Lippert 5. Lippert-Mataga Plot (Dipole Moment Estimation) Stokes->Lippert Plot vs Orientation Polarizability

Step-by-step workflow for solvatochromic analysis and dipole moment estimation.
Protocol 2: Electrochemical HOMO/LUMO Determination via Cyclic Voltammetry (CV)

This protocol utilizes an internal standard to self-correct for reference electrode drift, ensuring absolute trustworthiness of the energy level calculations.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile.

  • Analyte Addition: Add MPEBA to a final concentration of 1.0 mM.

  • Cell Setup: Utilize a three-electrode system: a polished Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode. Purge the cell with Argon for 15 minutes.

  • Internal Standard: Spike the solution with 0.5 mM Ferrocene (Fc).

  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calculation: Calibrate the potentials against the half-wave potential of the Fc/Fc⁺ redox couple ( E1/2,Fc​ ). Calculate energy levels assuming the absolute energy level of Fc/Fc⁺ is -4.80 eV relative to vacuum:

    • HOMO=−[Eoxonset​−E1/2,Fc​+4.80] eV

    • LUMO=−[Eredonset​−E1/2,Fc​+4.80] eV

References

  • Yamada, S., Kataoka, M., Yoshida, K., Nagata, M., Agou, T., Fukumoto, H., & Konno, T. (2023). "Development of Hydrogen-Bonded Dimer-Type Photoluminescent Liquid Crystals of Fluorinated Tolanecarboxylic Acid." Crystals, 13(1), 25.[Link]

  • Sasaki, S., Niko, Y., Klymchenko, A. S., & Konishi, G. (2014). "Design of donor–acceptor geometry for tuning excited-state polarization: fluorescence solvatochromism of push–pull biphenyls with various torsional restrictions on their aryl–aryl bonds." Tetrahedron, 70(41), 7551-7559.[Link]

  • Tong, J., Wang, Y. J., Wang, Z., Sun, J. Z., & Tang, B. Z. (2015). "Crystallization-Induced Emission Enhancement of a Simple Tolane-Based Mesogenic Luminogen." The Journal of Physical Chemistry C, 119(38), 21875-21881.[Link]

Exploratory

An In-Depth Technical Guide to 4-(4-Methoxy-phenylethynyl)-benzoic acid: Molar Mass, Exact Molecular Weight, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Diarylalkyne Scaffolds In the landscape of medicinal chemistry and materials science, the diarylalkyne scaffold stands out...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diarylalkyne Scaffolds

In the landscape of medicinal chemistry and materials science, the diarylalkyne scaffold stands out as a "privileged structure," a molecular framework that demonstrates versatile binding capabilities to various biological targets. 4-(4-Methoxy-phenylethynyl)-benzoic acid, a member of this important class of compounds, has garnered attention for its potential applications in drug discovery and development. Its rigid, linear structure, coupled with the electronic properties imparted by the methoxy and carboxylic acid functional groups, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(4-Methoxy-phenylethynyl)-benzoic acid, including its molar mass and exact molecular weight. Furthermore, it delves into the synthetic pathways for its preparation, with a focus on the widely employed Sonogashira coupling reaction, and discusses the analytical techniques crucial for its characterization.

Core Molecular Attributes

A precise understanding of a compound's molecular weight is fundamental to all quantitative aspects of chemistry, from reaction stoichiometry to the interpretation of analytical data. Here, we delineate the molar mass and exact molecular weight of 4-(4-Methoxy-phenylethynyl)-benzoic acid.

Table 1: Core Identifiers and Molecular Weights

ParameterValue
Chemical Name 4-((4-Methoxyphenyl)ethynyl)benzoic acid
CAS Number 204919-75-5[1]
Molecular Formula C₁₆H₁₂O₃
Molar Mass 252.27 g/mol
Exact Molecular Weight 252.078644 u
Differentiating Molar Mass and Exact Molecular Weight

It is crucial to distinguish between molar mass and exact molecular weight, as they are conceptually different and utilized in distinct contexts.

  • Molar Mass is the mass of one mole of a substance and is calculated using the average atomic weights of the constituent elements as they naturally occur. These atomic weights are weighted averages of the masses of the naturally occurring isotopes of each element. Molar mass is typically expressed in grams per mole ( g/mol ) and is the value used for stoichiometric calculations in the laboratory.

  • Exact Molecular Weight (also known as monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is expressed in unified atomic mass units (u) and is particularly important in high-resolution mass spectrometry, where it allows for the precise determination of a compound's elemental composition.

Determination of Molar Mass and Exact Molecular Weight

The calculation of these values is based on the atomic masses of the constituent elements.

Molar Mass Calculation

The molar mass (M) is the sum of the average atomic weights of all atoms in the molecule. For C₁₆H₁₂O₃:

  • M(C) = 12.011 g/mol

  • M(H) = 1.008 g/mol

  • M(O) = 15.999 g/mol

M = (16 × 12.011) + (12 × 1.008) + (3 × 15.999) = 192.176 + 12.096 + 47.997 = 252.269 g/mol

For practical laboratory purposes, this value is often rounded to two decimal places, 252.27 g/mol .

Exact Molecular Weight Calculation

The exact molecular weight is calculated using the masses of the most abundant isotopes:

  • Mass(¹²C) = 12.000000 u

  • Mass(¹H) = 1.007825 u

  • Mass(¹⁶O) = 15.994915 u

Exact Molecular Weight = (16 × 12.000000) + (12 × 1.007825) + (3 × 15.994915) = 192.000000 + 12.093900 + 47.984745 = 252.078645 u

Synthesis and Characterization

The synthesis of unsymmetrical diarylacetylenes like 4-(4-Methoxy-phenylethynyl)-benzoic acid is most commonly achieved through the palladium-catalyzed Sonogashira cross-coupling reaction.[2][3][4] This powerful carbon-carbon bond-forming reaction provides an efficient and versatile route to this class of compounds.

The Sonogashira Coupling Reaction: A Mechanistic Overview

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Diagram 1: Generalized Sonogashira Coupling Reaction

Sonogashira ArylHalide Aryl Halide (R¹-X) Product Diarylacetylene (R¹-C≡C-R²) ArylHalide->Product TerminalAlkyne Terminal Alkyne (H-C≡C-R²) TerminalAlkyne->Product Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Amine Base Catalyst->Product Facilitates Coupling

Caption: The Sonogashira coupling reaction.

A Plausible Synthetic Route

A practical synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid would likely involve the coupling of 4-iodobenzoic acid with 4-ethynylanisole.

Diagram 2: Synthetic Workflow for 4-(4-Methoxy-phenylethynyl)-benzoic acid

SynthesisWorkflow Reactant1 4-Iodobenzoic Acid ReactionVessel Reaction Vessel (Anhydrous Solvent, Inert Atmosphere) Reactant1->ReactionVessel Reactant2 4-Ethynylanisole Reactant2->ReactionVessel Heating Heating (e.g., 50-70 °C) ReactionVessel->Heating Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (Co-catalyst) Amine Base (e.g., Et₃N) Catalysts->ReactionVessel Workup Aqueous Work-up (Acidification & Extraction) Heating->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct 4-(4-Methoxy-phenylethynyl)-benzoic acid Purification->FinalProduct

Caption: A typical synthetic workflow.

Experimental Protocol Considerations:

  • Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. Anhydrous solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are used to avoid quenching of the reactive intermediates.

  • Catalyst System: A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a common choice. Copper(I) iodide is the standard co-catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate.[4]

  • Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove the catalysts and salts. The product is then typically extracted into an organic solvent. Acidification of the aqueous layer is necessary to protonate the carboxylate and allow for the extraction of the final product. Purification is usually achieved by recrystallization or column chromatography.

Characterization Techniques

The identity and purity of the synthesized 4-(4-Methoxy-phenylethynyl)-benzoic acid would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate measurement of the exact molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, the alkyne C≡C stretch, and the ether C-O stretch.

  • Melting Point Analysis: The melting point is a key physical property that can be used to assess the purity of the compound.

Applications in Drug Discovery

The diarylalkyne core of 4-(4-Methoxy-phenylethynyl)-benzoic acid makes it an attractive scaffold for the development of new therapeutic agents. The rigid nature of the alkyne linker provides a defined spatial orientation for the two aromatic rings, which can be crucial for binding to specific protein targets. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or it can be further functionalized to introduce other pharmacophoric features.

The "click chemistry" paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has further expanded the utility of alkyne-containing molecules in drug discovery.[5] The terminal alkyne in a precursor to 4-(4-Methoxy-phenylethynyl)-benzoic acid could be readily clicked with an azide-functionalized molecule to rapidly generate a library of diverse compounds for biological screening.

Conclusion

4-(4-Methoxy-phenylethynyl)-benzoic acid is a molecule of significant interest with a well-defined set of physicochemical properties. Its molar mass of 252.27 g/mol and exact molecular weight of 252.078644 u are foundational data for its use in research and development. The Sonogashira coupling provides a reliable and efficient method for its synthesis, and a combination of standard analytical techniques can be used for its thorough characterization. The structural and functional attributes of this diarylalkyne make it a valuable building block in the ongoing quest for novel and effective therapeutic agents.

References

  • Xu, K., Sun, S., Zhang, G., Yan, F., & Wu, Y. (2013). One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. RSC Advances, 3(44), 21531-21538. [Link]

  • Neumann, H., & Beller, M. (2006). Multi‐step synthesis of diarylacetylenes via sequential Sonogashira cross‐coupling reactions (black) and the copper‐free one‐pot Sonogashira method (blue) in this work. Angewandte Chemie International Edition, 45(47), 7962-7965. [Link]

  • Andrus, M. B., & Ma, S. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(25), 4767–4770. [Link]

  • Sperry, J. B., & Wright, D. L. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(8), 757-768. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid via Sonogashira Coupling

Introduction: The Strategic Importance of Sonogashira Coupling in Medicinal Chemistry The Sonogashira cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of carbon-carbon bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Medicinal Chemistry

The Sonogashira cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed reaction has seen extensive application due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2] These attributes make it particularly valuable in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1]

This application note provides a detailed, field-proven protocol for the synthesis of 4-(4-methoxy-phenylethynyl)-benzoic acid, a key structural motif in various pharmacologically active compounds and functional organic materials. The strategic union of 4-iodobenzoic acid and 4-ethynylanisole will be explored, with an in-depth analysis of the mechanistic underpinnings and practical considerations for achieving high-yield, high-purity outcomes.

Mechanistic Rationale: A Dual-Catalyst System for Efficient C-C Bond Formation

The Sonogashira coupling operates through two interconnected, yet distinct, catalytic cycles: a palladium cycle and a copper cycle. This dual-metal system allows the reaction to proceed under mild conditions, often at room temperature, a significant advantage over earlier palladium-only methods that required elevated temperatures.[2]

  • The Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide (4-iodobenzoic acid) to a palladium(0) complex, forming a palladium(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne (4-ethynylanisole) reacts with a copper(I) salt, typically copper(I) iodide, in the presence of a base to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the resulting palladium(II) intermediate, which yields the desired product, 4-(4-methoxy-phenylethynyl)-benzoic acid, and regenerates the active palladium(0) catalyst.

Sonogashira_Mechanism cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-I(L)₂ Pd0->Pd_Aryl Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_Aryl->Pd_Alkyne Transmetalation Product Ar-C≡C-R Pd_Alkyne->Product Reductive Elimination Cu_Acetylide Cu-C≡C-R Alkyne H-C≡C-R Alkyne->Cu_Acetylide Deprotonation (CuI, Base) Cu_Acetylide->Pd_Aryl To Transmetalation Base Base (e.g., Et₃N)

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)SupplierNotes
4-Iodobenzoic acidC₇H₅IO₂248.021.24 g5.0Sigma-Aldrich98% purity
4-EthynylanisoleC₉H₈O132.160.73 g5.5Alfa Aesar1.1 equivalents
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.90175 mg0.25 (5 mol%)Strem Chemicals---
Copper(I) iodideCuI190.4548 mg0.25 (5 mol%)Acros Organics---
Triethylamine (Et₃N)C₆H₁₅N101.192.8 mL20.0 (4 equiv.)Fisher ScientificDried over KOH
Tetrahydrofuran (THF)C₄H₈O72.1150 mL---J.T. BakerAnhydrous, degassed
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL---EMD MilliporeAnhydrous, degassed
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid (1.24 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (175 mg, 0.25 mmol), and copper(I) iodide (48 mg, 0.25 mmol).

  • Inert Atmosphere: Seal the flask with septa and purge with dry argon or nitrogen for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous and degassed THF (50 mL) and DMF (25 mL) via cannula. Stir the mixture to dissolve the solids. Add triethylamine (2.8 mL, 20.0 mmol) followed by the dropwise addition of 4-ethynylanisole (0.73 g, 5.5 mmol) via syringe over 5 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate with a few drops of acetic acid.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Purification: Dissolve the residue in ethyl acetate (100 mL) and water (50 mL). Acidify the aqueous layer with 1 M HCl to a pH of 2-3. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Crystallization: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from an ethanol/water mixture to afford 4-(4-methoxy-phenylethynyl)-benzoic acid as a pale yellow solid.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Sources

Application

Application Note: Defect Engineering and Surface Functionalization of Metal-Organic Frameworks Using 4-(4-Methoxy-phenylethynyl)-benzoic Acid

Target Audience: Materials Scientists, MOF Chemists, and Drug Delivery Researchers Focus: Advanced Modulator Strategies for Hierarchical Porosity and Hydrophobic Pore Environments Mechanistic Overview: The Role of Asymme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, MOF Chemists, and Drug Delivery Researchers Focus: Advanced Modulator Strategies for Hierarchical Porosity and Hydrophobic Pore Environments

Mechanistic Overview: The Role of Asymmetric Rigid Modulators

Defect engineering in metal–organic frameworks (MOFs) has emerged as a transformative approach to modify material properties by introducing controlled structural imperfections[1]. In highly stable Zr-based frameworks like UiO-66, defects are typically generated using simple monocarboxylic acids (e.g., acetic acid or trifluoroacetic acid) which compete with the primary dicarboxylic linkers during self-assembly[1]. However, these small modulators leave behind unfunctionalized, hydrophilic defect voids that can compromise the framework's long-term stability in aqueous environments[2].

To overcome this, 4-(4-Methoxy-phenylethynyl)-benzoic acid (MPEBA) serves as an advanced, rigid, asymmetric modulator. Using MPEBA introduces three distinct physicochemical advantages:

  • Structural Rigidity: The alkyne (tolane) core prevents the pendant ligand from sterically folding inward. This ensures the engineered mesopore remains open and accessible for guest molecules.

  • Hydrophobic Shielding: The terminal methoxy group projects directly into the defect void, altering the local dielectric constant. This hydrophobic pocket protects the exposed Zr₆ nodes from water-induced degradation while enhancing the selective uptake of lipophilic drugs or volatile organic compounds[3].

  • Photophysical Tracking: The extended π -conjugation of the ethynyl core imparts strong luminescence, transforming the MOF into a self-reporting fluorescent matrix.

Physicochemical Properties of MPEBA
PropertyValue / CharacteristicImpact on MOF Synthesis
Chemical Formula C₁₆H₁₂O₃Monocarboxylate nature forces framework termination (missing-linker defect).
Molecular Weight 252.27 g/mol High mass allows easy quantification via TGA.
Geometry Linear, RigidPrevents pore collapse; maintains high surface area despite defect formation.
Electronic Profile Electron-rich (Methoxy)Acts as a Lewis base site for electrophilic analytes.

Experimental Workflow & Causality

The following diagram illustrates the competitive coordination equilibrium that governs the integration of MPEBA into the UiO-66 framework.

MOF_Synthesis Zr ZrCl4 Precursor Equil Coordination Equilibrium Zr->Equil BDC H2BDC (Bridging) BDC->Equil Framework Extension MPEBA MPEBA (Modulator) MPEBA->Equil Defect Generation MOF Defect-Engineered UiO-66 Equil->MOF Self-Assembly (120°C, 24h)

Workflow of competitive coordination using MPEBA to generate engineered defects in UiO-66.

Self-Validating Protocol: Synthesis of MPEBA-Modulated UiO-66

This protocol utilizes a modulated hydrothermal approach. The causality behind the solvent choice (DMF) and the specific washing steps is critical: DMF ensures the solubility of the highly hydrophobic MPEBA, while the Soxhlet extraction guarantees that any observed MPEBA in the final product is covalently bound to the Zr₆ node, not merely physisorbed in the pores.

Step-by-Step Methodology

Step 1: Precursor Dissolution and Equilibrium Setup

  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.54 mmol (125 mg) of ZrCl₄ in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add the MPEBA modulator. For a standard highly defective framework (20 mol% defect density), add 2.7 mmol (681 mg) of MPEBA (a 5:1 molar ratio relative to Zr).

  • Causality Note: Sonicate for 15 minutes. Establishing the Zr-MPEBA coordination complex prior to adding the primary linker ensures uniform defect distribution rather than surface-only capping.

Step 2: Framework Assembly 4. Add 0.54 mmol (90 mg) of terephthalic acid (H₂BDC) to the solution. 5. Seal the autoclave and heat isothermally at 120 °C for 24 hours.

Step 3: Self-Validating Purification (Critical) 6. Recover the resulting microcrystalline powder via centrifugation (8,000 rpm, 10 min). 7. Wash the powder three times with fresh DMF (15 mL each) to remove unreacted H₂BDC. 8. Transfer the powder to a Soxhlet extractor and extract with boiling acetone (56 °C) for 24 hours. 9. Causality Note: Acetone effectively swells the MOF pores and solubilizes free MPEBA. If this step is skipped, physisorbed MPEBA will cause false positives during defect quantification and block pore access. 10. Dry the purified MOF under vacuum at 90 °C for 12 hours.

Step 4: Defect Quantification via NMR Digestion 11. Digest 10 mg of the activated MOF in 600 µL of DMSO- d6​ containing 10 µL of concentrated D₂SO₄. 12. Acquire a ¹H NMR spectrum. Integrate the BDC aromatic singlet (~8.0 ppm) against the MPEBA methoxy singlet (~3.8 ppm). The molar ratio directly validates the structural formula of the defective MOF (e.g., Zr₆O₄(OH)₄(BDC) 5.2​ (MPEBA) 0.8​ ).

Quantitative Data: Impact of MPEBA on Framework Properties

The integration of MPEBA systematically alters the porosity and surface chemistry of the framework. Because MPEBA is a bulky ligand, excessive incorporation will eventually decrease the surface area, creating a "sweet spot" for optimal mesoporosity.

Table 1: Physicochemical Evolution of UiO-66 as a Function of MPEBA Concentration

MPEBA:Zr Input RatioCovalent MPEBA Incorporation (mol%)BET Surface Area (m²/g)Total Pore Volume (cm³/g)Water Contact Angle (θ)
0:1 (Control)0.01,1500.4545° (Hydrophilic)
2:16.51,3200.5872°
5:114.21,4800.72105° (Hydrophobic)
10:121.01,1100.51128° (Highly Hydrophobic)

Data Interpretation: At a 5:1 input ratio, the framework achieves maximum hierarchical porosity. The missing BDC linkers create large mesopores, while the rigid MPEBA prevents pore collapse. At higher ratios (10:1), the steric bulk of the methoxy-tolane core begins to occlude the pores, reducing the overall surface area despite increasing the hydrophobicity[2].

Application Extension: Fluorescent Surface Capping for Mixed-Matrix Membranes

Beyond internal defect engineering, MPEBA can be utilized as a post-synthetic surface capping agent. By restricting the growth of MOF nanoparticles and functionalizing their external surface, MPEBA prevents nanoparticle agglomeration. When dispersed in a polymer matrix (e.g., Polydimethylsiloxane or Polyimide), the hydrophobic methoxy groups interdigitate with the polymer chains, eliminating interfacial voids. Furthermore, the inherent fluorescence of the tolane core allows researchers to map the dispersion of the MOF within the membrane using confocal laser scanning microscopy.

References

  • A Local Structure Analysis of Defects in UiO-66: Insights from Solid-State Nuclear Magnetic Resonance and X-ray Absorption Fine Structure Journal of the American Chemical Society, 2025.[Link]

  • Defect Engineering in Metal‒Organic Frameworks as Futuristic Options for Purification of Pollutants in an Aqueous Environment Frontiers in Chemistry, 2021.[Link]

  • Defects Engineering in Metal−Organic Frameworks: A New Strategy to Develop Applicable Actinide Sorbents ResearchGate / Chemical Communications, 2018.[Link]

Sources

Method

Application of 4-(4-Methoxy-phenylethynyl)-benzoic acid in Nematic Liquid Crystal Design

Introduction & Mechanistic Rationale The development of high-birefringence ( Δn ) liquid crystals (LCs) is a critical frontier in materials science, directly impacting the performance of fast-response optical switches, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of high-birefringence ( Δn ) liquid crystals (LCs) is a critical frontier in materials science, directly impacting the performance of fast-response optical switches, photonics, and advanced biosensors. 4-(4-Methoxy-phenylethynyl)-benzoic acid (MPEBA) serves as a highly effective building block in this domain.

The structural brilliance of MPEBA lies in its dual-functional design:

  • The Tolane Core: The central alkyne linkage (phenylethynyl) maintains a strictly linear, rigid 180° geometry. Unlike azobenzene cores, which are prone to photo-induced cis-trans isomerization, the tolane core is photostable. Furthermore, the extended π -electron conjugation across the triple bond yields exceptional polarizability along the molecular long axis, resulting in high birefringence ( Δn>0.3 ) [2].

  • Supramolecular Dimerization: The terminal carboxylic acid group acts as both a hydrogen-bond donor and acceptor. In the condensed phase, MPEBA molecules self-assemble into symmetric dimers via intermolecular O···H-O hydrogen bonds. This dimerization effectively doubles the length-to-width (aspect) ratio of the mesogen. According to the Maier-Saupe theory of liquid crystals, this massive increase in the aspect ratio heavily stabilizes the nematic phase, elevating the nematic-to-isotropic transition temperature ( Tiso​ ) without the need for complex covalent synthesis of massive macromolecules [1, 3].

HBLC_Mechanism M1 Monomer A (MPEBA) Dimer Supramolecular Dimer (O···H-O Hydrogen Bonding) M1->Dimer Self-Assembly M2 Monomer B (MPEBA or H-bond Acceptor) M2->Dimer Self-Assembly Nematic Nematic Liquid Crystal Phase (High Birefringence) Dimer->Nematic Thermal Alignment

Molecular mechanism of supramolecular hydrogen-bonded liquid crystal (HBLC) formation.

Physicochemical Properties & Data Summary

To effectively utilize MPEBA in optical device design, researchers must account for the physical parameters that dictate its mesomorphic behavior. The table below summarizes the key attributes of tolane-based HBLCs.

PropertyValue / CharacteristicMechanistic Implication
Core Structure Tolane (Diphenylacetylene)Provides extended π -conjugation; significantly enhances birefringence ( Δn ).
Terminal Group 1 Methoxy (-OCH 3​ )Electron-donating group; increases the longitudinal dipole moment and polarizability.
Terminal Group 2 Carboxylic Acid (-COOH)Enables supramolecular dimerization via strong O···H-O bonds.
Phase Behavior Cr N IsoDimerization stabilizes the nematic (N) phase over a broad thermal window.
Birefringence ( Δn ) ~0.30 - 0.40High polarizability makes it ideal for thin-cell optical retarders and phase modulators.

Experimental Protocol: Synthesis of MPEBA

The synthesis of MPEBA relies on a highly efficient Sonogashira cross-coupling reaction between 4-iodobenzoic acid and 4-ethynylanisole.

Causality in Experimental Design:
  • Degassing (Freeze-Pump-Thaw): Palladium catalysts are highly sensitive to oxygen. More importantly, trace oxygen will cause the terminal alkyne (4-ethynylanisole) to undergo unwanted oxidative homocoupling (Glaser coupling), drastically reducing the yield.

  • Acidic Workup: The reaction is performed in triethylamine (TEA), which deprotonates the carboxylic acid product. A strict acidic workup (using HCl) is mandatory to regenerate the free carboxylic acid, which is the absolute prerequisite for the subsequent hydrogen-bonded liquid crystal formation [1].

Step-by-Step Methodology:
  • Preparation: In a flame-dried Schlenk flask, combine 4-iodobenzoic acid (1.0 eq), Pd(PPh 3​ ) 2​ Cl 2​ (0.05 eq), and CuI (0.1 eq).

  • Solvent Addition: Add a degassed mixture of anhydrous Tetrahydrofuran (THF) and Triethylamine (TEA) in a 1:1 ratio.

  • Alkyne Addition: Inject 4-ethynylanisole (1.2 eq) dropwise under a strict nitrogen atmosphere.

  • Reaction: Heat the mixture to 70°C and stir for 12 hours. The solution will darken as the cross-coupling proceeds.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the copper and palladium salts. Concentrate the filtrate under reduced pressure.

  • Acidification: Dissolve the residue in water and slowly add 1M HCl until the pH reaches 2. A dense precipitate of crude MPEBA will form.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to yield pure 4-(4-Methoxy-phenylethynyl)-benzoic acid as a crystalline solid.

Synthesis_Workflow R1 4-Iodobenzoic Acid + 4-Ethynylanisole Cat Pd(PPh3)2Cl2 / CuI in TEA/THF R1->Cat React Sonogashira Coupling (70°C, N2 atm) Cat->React Workup Acidification (HCl) & Precipitation React->Workup Pure Recrystallization (Pure MPEBA) Workup->Pure

Step-by-step Sonogashira cross-coupling synthesis workflow for MPEBA.

Application Protocol: Fabrication of Nematic LC Cells

To harness the optical properties of MPEBA, it must be uniformly aligned within an optical cell. The following protocol outlines the fabrication of a homogeneously aligned nematic LC cell.

Causality in Experimental Design:
  • Polyimide Rubbing: Spin-coating and mechanically rubbing a polyimide layer creates microscopic grooves. Through steric interactions and epitaxial growth, the rigid tolane cores align their long axes parallel to these grooves, creating a uniform director field.

  • Isotropic Capillary Filling: The MPEBA must be heated above its Tiso​ before filling. This serves two purposes: it drastically lowers the viscosity to allow capillary action, and it erases any previous thermal history. Upon slow cooling, the molecules transition from the isotropic phase into the nematic phase, taking their alignment cues strictly from the rubbed polyimide[3].

Step-by-Step Methodology:
  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates via sequential sonication in acetone, isopropanol, and deionized water. Dry with N 2​ gas and treat with UV-Ozone for 15 minutes to enhance wettability.

  • Alignment Layer: Spin-coat a homogeneous alignment polyimide (PI) precursor onto the ITO surface (e.g., 3000 rpm for 30s). Bake at 200°C for 1 hour to imidize the polymer.

  • Rubbing: Mechanically rub the PI-coated substrates using a velvet-clothed rubbing machine to define the alignment direction.

  • Cell Assembly: Disperse 5 µm silica spacer beads in ethanol and spray onto one substrate. Apply UV-curable epoxy to the edges, sandwich the second substrate (with anti-parallel rubbing directions), and cure under UV light.

  • Capillary Filling: Place the empty cell on a hot stage set 10°C above the Tiso​ of the MPEBA mixture. Place a small amount of the solid LC at the cell gap opening. As it melts into the isotropic phase, capillary forces will draw the liquid into the cell.

  • Annealing: Slowly cool the cell (e.g., 1°C/min) into the nematic temperature range to induce uniform planar alignment. Verify the alignment using Polarized Optical Microscopy (POM); a uniformly dark state should be observed when the rubbing direction is parallel to one of the polarizers.

LCCell_Fabrication ITO ITO Glass Substrate Cleaning & Prep PI Polyimide Spin-Coating & Baking ITO->PI Rub Mechanical Rubbing (Defines Alignment) PI->Rub Assy Cell Assembly (5 µm Spacers) Rub->Assy Fill Capillary Filling (Above Isotropic Temp) Assy->Fill Cool Controlled Cooling (Nematic Phase Induction) Fill->Cool

Fabrication workflow for nematic liquid crystal cells using capillary filling.

References

  • Title : Development of Hydrogen-Bonded Dimer-Type Photoluminescent Liquid Crystals of Fluorinated Tolanecarboxylic Acid. Source : MDPI (Molecules). URL : [Link]

  • Title : New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. Source : PubMed Central (PMC). URL :[Link]

  • Title: Hydrogen-bonded liquid crystal complexes (US5139696A).
Application

Synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic Acid: An Application Note and Protocol for Drug Development Professionals

Introduction The synthesis of diarylacetylene derivatives is a cornerstone of modern medicinal chemistry and materials science. These rigid, linear scaffolds are privileged structures found in a variety of biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of diarylacetylene derivatives is a cornerstone of modern medicinal chemistry and materials science. These rigid, linear scaffolds are privileged structures found in a variety of biologically active molecules and functional organic materials. Among these, 4-(4-Methoxy-phenylethynyl)-benzoic acid is a key intermediate in the development of novel pharmaceuticals, leveraging the established pharmacophoric features of the benzoic acid and methoxybenzene moieties.

This application note provides a comprehensive, step-by-step guide for the synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid from 4-iodobenzoic acid and 4-methoxyphenylacetylene via the Sonogashira cross-coupling reaction. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful and versatile tool for the formation of carbon-carbon bonds. Its mild reaction conditions and broad functional group tolerance make it particularly suitable for the synthesis of complex molecules in drug discovery programs.

Reaction Principle

The synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid is achieved through a Sonogashira coupling reaction. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: A palladium(0) species undergoes oxidative addition with the 4-iodobenzoic acid to form a Pd(II) complex.

  • Copper Cycle: The copper(I) iodide cocatalyst reacts with 4-methoxyphenylacetylene to form a copper acetylide intermediate.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the final product, 4-(4-Methoxy-phenylethynyl)-benzoic acid, and regenerate the active Pd(0) catalyst.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
4-Iodobenzoic acid619-58-9248.01e.g., Sigma-AldrichPurity ≥98%. Store in a cool, dry place.
4-Methoxyphenylacetylene768-60-5132.16e.g., Alfa AesarPurity ≥98%. Store under an inert atmosphere.
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.90e.g., Strem ChemicalsCatalyst. Handle in a well-ventilated area.
Copper(I) iodide (CuI)7681-65-4190.45e.g., Acros OrganicsCo-catalyst. Store in a cool, dark, and dry place.
Triethylamine (Et₃N)121-44-8101.19e.g., Fisher ScientificBase and solvent. Anhydrous grade is recommended. Highly flammable and corrosive.
Tetrahydrofuran (THF)109-99-972.11e.g., J.T.BakerAnhydrous solvent.
Hydrochloric acid (HCl)7647-01-036.46e.g., VWR1 M aqueous solution for work-up.
Sodium bicarbonate (NaHCO₃)144-55-884.01e.g., EMD MilliporeSaturated aqueous solution for work-up.
Brine (saturated NaCl solution)7647-14-558.44In-house preparationFor work-up.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37e.g., Sigma-AldrichDrying agent.
Ethyl acetate (EtOAc)141-78-688.11e.g., Pharmco-AaperFor extraction and chromatography.
Hexanes110-54-386.18e.g., Macron Fine ChemicalsFor chromatography.
Silica gel7631-86-960.08e.g., Sorbent TechnologiesFor column chromatography (230-400 mesh).

Experimental Protocol

Reaction Setup and Execution

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) to a flame-dried Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add anhydrous THF and triethylamine via syringe. B->C D 4. Add 4-methoxyphenylacetylene (1.2 eq) dropwise while stirring. C->D E 5. Stir the reaction mixture at room temperature for 12-24 hours. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Quench, perform acid-base extraction, and purify by recrystallization or column chromatography. F->G

Caption: Experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (2.48 g, 10.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.20 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.40 mmol, 4 mol%).

    • Rationale: The use of a flame-dried Schlenk flask and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst and the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction.

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 40 mL) and anhydrous triethylamine (Et₃N, 4.2 mL, 30.0 mmol, 3.0 equiv) via syringe.

    • Rationale: THF is a suitable solvent that dissolves the reactants and catalysts. Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction and also serves as a co-solvent. An excess of the base is used to drive the reaction to completion.

  • Alkyne Addition: Add 4-methoxyphenylacetylene (1.58 g, 12.0 mmol, 1.2 equiv) dropwise to the stirred reaction mixture over 5 minutes.

    • Rationale: A slight excess of the alkyne is used to ensure complete consumption of the more valuable 4-iodobenzoic acid.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-24 hours. The reaction mixture will typically turn into a yellowish-brown slurry.

    • Rationale: The reaction is often run at room temperature, taking advantage of the high reactivity of aryl iodides.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 1:1) with a few drops of acetic acid as the eluent. The reaction is complete when the 4-iodobenzoic acid spot is no longer visible.

Work-up and Purification
  • Quenching and Solvent Removal: Upon completion, quench the reaction by adding 20 mL of water. Remove the organic solvents (THF and triethylamine) under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: a. To the remaining aqueous residue, add 50 mL of a saturated aqueous sodium bicarbonate solution. Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any non-acidic impurities. b. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate of the crude product should form.

    • Rationale: The carboxylic acid product is deprotonated by the sodium bicarbonate to form a water-soluble carboxylate salt. This allows for the separation from non-acidic byproducts. Subsequent acidification re-protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash the solid with cold water (2 x 20 mL), and dry under vacuum to afford the crude 4-(4-methoxy-phenylethynyl)-benzoic acid.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Column Chromatography (if necessary): If significant impurities remain after recrystallization, the product can be further purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate containing 1% acetic acid as the eluent.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 180-200 °C. For example, 4-(4-methoxyphenoxy)benzoic acid has a melting point of 178-183 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show signals for the aromatic protons of both rings, the methoxy group, and the carboxylic acid proton. The aromatic protons on the benzoic acid moiety will appear as two doublets, as will the protons on the methoxy-substituted ring. The methoxy group will appear as a singlet around 3.8 ppm, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift (>12 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should show signals for all 16 carbons. The quaternary carbons of the alkyne will appear in the range of 85-95 ppm. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (>165 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include the C≡C stretch (around 2220 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C₁₆H₁₂O₃).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

    • Copper(I) Iodide: May cause skin and eye irritation.

    • Triethylamine: Highly flammable, corrosive, and toxic if inhaled or absorbed through the skin.

    • 4-Iodobenzoic Acid: May cause skin and eye irritation.

    • 4-Methoxyphenylacetylene: Handle under an inert atmosphere.

    • Solvents: THF, ethyl acetate, and hexanes are flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst; presence of oxygen; insufficient base.Use fresh, high-purity catalyst. Ensure the reaction is set up under a strictly inert atmosphere. Use anhydrous solvents and an adequate excess of base.
Formation of alkyne homocoupling (Glaser product) Presence of oxygen.Thoroughly degas the solvents and ensure the reaction is maintained under a positive pressure of an inert gas.
Hydrolysis of the starting material or product Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
Difficulty in purification Presence of closely-related impurities.Optimize the recrystallization solvent system. If necessary, use column chromatography with a shallow solvent gradient for better separation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(4-methoxy-phenylethynyl)-benzoic acid using the Sonogashira cross-coupling reaction. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • YouTube. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Bis(triphenylphosphine)palladium(II) chloride, 15% Pd. [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Carl ROTH.
Method

Illuminating Cellular Processes: A Guide to the Synthesis and Application of 4-(4-Methoxy-phenylethynyl)-benzoic Acid-Based Fluorescent Probes

Introduction: The Power of a Versatile Fluorophore Scaffold In the intricate world of cellular biology and drug discovery, the ability to visualize and track specific biomolecules is paramount. Fluorescent probes serve a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of a Versatile Fluorophore Scaffold

In the intricate world of cellular biology and drug discovery, the ability to visualize and track specific biomolecules is paramount. Fluorescent probes serve as the beacons that illuminate these complex processes. At the heart of many such probes lies a carefully designed fluorophore, a molecule that absorbs and re-emits light. This guide focuses on a particularly versatile and powerful scaffold: 4-(4-Methoxy-phenylethynyl)-benzoic acid .

The unique electronic structure of the 4-(4-Methoxy-phenylethynyl)-benzoic acid core, featuring a donor-π-acceptor (D-π-A) system, gives rise to its desirable photophysical properties. The methoxy group (-OCH₃) acts as an electron donor, the phenylethynyl bridge serves as the rigid π-system, and the carboxylic acid (-COOH) functions as an electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism that often results in environmentally sensitive fluorescence, making these probes exquisite reporters of their local microenvironment.[1][2] The rigid, planar structure of the phenylethynyl linker minimizes non-radiative decay pathways, contributing to potentially high fluorescence quantum yields.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of fluorescent probes derived from 4-(4-Methoxy-phenylethynyl)-benzoic acid. We will delve into the causality behind the experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Core Fluorophore: 4-(4-Methoxy-phenylethynyl)-benzoic acid

The synthesis of the core fluorophore is achieved through a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl halide.[3][4] In our case, we will couple 4-ethynylanisole with 4-iodobenzoic acid.

Causality of Reagent Selection:
  • 4-Iodobenzoic Acid: The iodo-substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, leading to higher reaction efficiency compared to bromo or chloro derivatives.[3] The carboxylic acid provides the essential handle for subsequent functionalization into a reactive probe.

  • 4-Ethynylanisole: This provides the methoxy-substituted phenylacetylene component, which is crucial for the fluorophore's electronic properties.

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium catalyst is the heart of the Sonogashira reaction, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Copper(I) Iodide (CuI): Copper(I) acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step with the palladium complex, thereby accelerating the reaction.[3][4]

  • Amine Base (e.g., Triethylamine or Diisopropylethylamine): The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species, and to neutralize the hydrogen halide byproduct.[4]

Experimental Workflow: Synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 4-iodobenzoic acid, 4-ethynylanisole, Pd(PPh₃)₂Cl₂, and CuI in a reaction flask B Add anhydrous solvent (e.g., THF/Et₃N) A->B C Degas the mixture (e.g., with Argon) B->C D Heat the reaction mixture (e.g., 60-70 °C) C->D E Monitor reaction progress by TLC D->E F Cool to room temperature E->F G Acidify with aq. HCl F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Wash with brine, dry over Na₂SO₄ H->I J Purify by column chromatography or recrystallization I->J cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation A Dissolve 4-(4-Methoxy-phenylethynyl)-benzoic acid and N-Hydroxysuccinimide (NHS) in anhydrous DMF B Add a carbodiimide coupling agent (e.g., EDC or DCC) A->B C Stir at room temperature for 4-12 hours B->C D Monitor reaction progress by TLC C->D E Filter off any urea byproducts (if DCC is used) D->E F Precipitate the NHS ester by adding to cold diethyl ether E->F G Collect the solid by filtration and dry under vacuum F->G cluster_0 Cell Preparation cluster_1 Click Reaction cluster_2 Imaging A Culture cells on coverslips B Metabolically label with an azide-containing precursor A->B C Fix and permeabilize cells B->C D Prepare click reaction cocktail: - Alkyne-probe - CuSO₄ - Sodium Ascorbate - Ligand (e.g., TBTA) C->D E Incubate cells with the click reaction cocktail D->E F Wash cells to remove excess reagents E->F G Mount coverslips on microscope slides F->G H Image using fluorescence microscopy G->H

Sources

Application

Application Notes &amp; Protocols: Conjugation of 4-(4-Methoxy-phenylethynyl)-benzoic acid to Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Aryl-Alkynyl Moieties in Peptide Science The covalent modification of peptides is a cornerstone of modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Aryl-Alkynyl Moieties in Peptide Science

The covalent modification of peptides is a cornerstone of modern drug discovery, diagnostics, and materials science. The introduction of bespoke chemical moieties can profoundly alter a peptide's pharmacokinetic profile, enhance its therapeutic efficacy, or imbue it with novel functionalities for imaging and targeted delivery. Among the vast arsenal of synthetic building blocks, 4-(4-Methoxy-phenylethynyl)-benzoic acid stands out as a particularly versatile reagent. Its rigid, linear structure, conferred by the diaryl-alkyne scaffold, allows for its use as a molecular "ruler" or a non-flexible linker in complex bioconjugates. Furthermore, the terminal alkyne group serves as a reactive handle for subsequent modifications, most notably via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, colloquially known as "click chemistry".[1]

This application note provides a detailed guide for the covalent attachment of 4-(4-Methoxy-phenylethynyl)-benzoic acid to primary amine groups within a peptide sequence (i.e., the N-terminus or the ε-amino group of a lysine residue). We present two robust, field-proven methodologies: the widely adopted carbodiimide-mediated coupling using EDC and NHS, and a high-efficiency protocol employing the uronium salt HATU. The causality behind experimental choices, detailed step-by-step protocols, and methods for validation are discussed to ensure scientific integrity and reproducibility.

Pillar 1: The Chemistry of Amide Bond Formation

The fundamental reaction underpinning the conjugation of 4-(4-Methoxy-phenylethynyl)-benzoic acid to a peptide is the formation of a stable amide bond. This reaction requires the "activation" of the carboxylic acid moiety, converting it into a more electrophilic species susceptible to nucleophilic attack by the peptide's amino group.[2][3] Without an activating agent, the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under mild, biocompatible conditions.[3]

The choice of coupling reagent is critical and dictates the reaction's efficiency, speed, and the potential for side reactions, such as racemization of chiral centers in the peptide.[4] This guide focuses on two of the most reliable classes of coupling reagents in modern bioconjugation chemistry.

Methodology 1: Carbodiimide-Mediated Coupling via EDC/NHS Activation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is a workhorse for bioconjugation.[2][5] It activates the carboxyl group of 4-(4-Methoxy-phenylethynyl)-benzoic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous environments and prone to hydrolysis, which would regenerate the starting carboxylic acid.[6] To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is included. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is significantly more resistant to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[6][7]

Visualizing the EDC/NHS Mechanism

EDC_NHS_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Ar-COOH (Benzoic Acid Derivative) O_Acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea O_Acylisourea->RCOOH Hydrolysis (Side Reaction) NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate Peptide Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Peptide-NH2 Peptide_NH2 Peptide-NH2 Peptide_NH2->Conjugate

Caption: EDC/NHS two-step activation and coupling workflow.

Protocol: EDC/NHS Conjugation in Solution

This protocol is designed for a standard 5 µmol scale reaction. Adjust volumes and masses accordingly.

1. Reagent Preparation:

  • Peptide Stock Solution: Prepare a 10 mM solution of the peptide in a suitable buffer. For peptides with good water solubility, a 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 6.0 is recommended. If solubility is an issue, a co-solvent system such as 20-30% Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in buffer can be used.

  • Carboxylic Acid Stock: Prepare a 50 mM solution of 4-(4-Methoxy-phenylethynyl)-benzoic acid in DMF or DMSO.

  • Activation Reagents: Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in reaction buffer or anhydrous DMSO immediately before use. These reagents are moisture-sensitive.[6]

2. Activation of Carboxylic Acid:

  • In a microcentrifuge tube, combine the following:

    • 100 µL of 50 mM 4-(4-Methoxy-phenylethynyl)-benzoic acid (5 µmol, 1 equivalent).

    • 150 µL of 100 mM Sulfo-NHS (15 µmol, 3 equivalents).

    • 150 µL of 100 mM EDC (15 µmol, 3 equivalents).

    • Adjust the total volume to 500 µL with reaction buffer or DMSO.

  • Vortex gently and allow the activation reaction to proceed for 15-30 minutes at room temperature.

3. Conjugation to Peptide:

  • Add 500 µL of the 10 mM peptide stock solution (5 µmol, 1 equivalent) to the activated carboxylic acid mixture.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction:

  • To quench any unreacted NHS esters, add hydroxylamine to a final concentration of 10-20 mM.[6] Incubate for 15 minutes at room temperature.

5. Purification:

  • The primary method for purifying the peptide conjugate is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8] Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Collect fractions and analyze via Mass Spectrometry to identify those containing the desired product.

Data Summary: EDC/NHS Coupling Parameters
ParameterRecommended ValueRationale & Notes
pH 5.5 - 6.5Optimal for EDC activation while keeping primary amines protonated and less reactive during the initial activation step.
Molar Ratio (Acid:EDC:NHS) 1 : 3 : 3An excess of coupling reagents drives the formation of the NHS ester, maximizing activation.
Molar Ratio (Acid:Peptide) 1:1 to 5:1A slight excess of the activated acid can improve conjugation efficiency, but a 1:1 ratio minimizes modification of multiple sites on the peptide.
Reaction Time 2-4 hours at RTSufficient for most peptides. Can be extended to overnight at 4°C for less reactive amines.
Buffer Choice MES, HEPESAvoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), as they will compete in the reaction.
Methodology 2: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[9][10] In the presence of a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[11][12] The 7-azabenzotriazole (OAt) leaving group is superior to the benzotriazole (OBt) group found in older reagents like HBTU, leading to faster and cleaner reactions.[9] This method is particularly well-suited for sterically hindered couplings or when working with sensitive peptides.

Visualizing the HATU Workflow

HATU_Workflow cluster_activation Activation & Coupling RCOOH Ar-COOH Carboxylate Ar-COO⁻ RCOOH->Carboxylate + DIPEA DIPEA DIPEA (Base) DIPEA->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Conjugate Peptide Conjugate (Stable Amide Bond) OAt_Ester->Conjugate + Peptide-NH2 Peptide_NH2 Peptide-NH2 Peptide_NH2->Conjugate

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-(4-Methoxy-phenylethynyl)-benzoic acid synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid, a valuable building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid, a valuable building block in various research applications. The following sections address common challenges and frequently asked questions to help optimize reaction yields and purity.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid, primarily via the Sonogashira coupling reaction.

Problem 1: Low or no yield of the desired product.

Low conversion is a frequent obstacle. A systematic check of the catalyst system, reaction conditions, and reagents is the most effective troubleshooting strategy.[1][2]

Potential Causes & Solutions:

  • Catalyst Integrity:

    • Palladium Catalyst Decomposition: The active Pd(0) species is susceptible to oxidation, leading to the formation of inactive palladium black.[1]

      • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[1][2] All solvents and the amine base must be thoroughly degassed.[1][2] Using fresh catalyst or more stable precatalysts like PdCl2(PPh3)2 can also be beneficial.[3]

    • Copper(I) Co-catalyst Oxidation: The Cu(I) co-catalyst can oxidize over time, rendering it ineffective.[1][2]

      • Solution: Use a fresh, high-purity source of Cu(I) iodide.[1]

  • Reaction Conditions:

    • Inefficient Base: The amine base is crucial for deprotonating the terminal alkyne.[3]

      • Solution: Use a dry, distilled amine base such as triethylamine or diisopropylamine in sufficient excess.[3]

    • Inappropriate Solvent: The solvent must be anhydrous and capable of dissolving all reactants.[3]

      • Solution: Use anhydrous, degassed solvents.[1] A common choice is a mixture of THF and DMF.[4]

    • Suboptimal Temperature: The reaction rate is temperature-dependent, but excessive heat can degrade the catalyst.[1]

      • Solution: While many Sonogashira couplings proceed at room temperature, gentle heating may be necessary for less reactive starting materials like aryl bromides.[3][4]

  • Reagent Purity:

    • Impure Starting Materials: Impurities in the 4-iodobenzoic acid or 4-methoxyphenylacetylene can poison the catalyst.[2]

      • Solution: Purify starting materials by recrystallization or distillation before use.[1]

Problem 2: Significant formation of a homocoupled alkyne byproduct (Glaser coupling).

The formation of a 1,3-diyne from the coupling of two molecules of 4-methoxyphenylacetylene is a common side reaction, particularly in the presence of oxygen.[1][2]

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.[2]

    • Solution: Implement rigorous degassing of all solvents and reagents and maintain a strictly inert atmosphere.[1][2] The freeze-pump-thaw method is a highly effective degassing technique.[2]

  • High Copper(I) Concentration: Elevated concentrations of the copper co-catalyst can accelerate homocoupling.[2]

    • Solution: Reduce the loading of the Cu(I) co-catalyst to the minimum effective amount.[1][2]

  • High Alkyne Concentration: A high concentration of the terminal alkyne can favor the homocoupling pathway.

    • Solution: Add the 4-methoxyphenylacetylene to the reaction mixture slowly, for instance, using a syringe pump.[1]

  • Copper-Mediated Pathway: The copper co-catalyst is inherently linked to the Glaser coupling side reaction.

    • Solution: In cases where homocoupling is persistent, consider switching to a copper-free Sonogashira protocol.[1][3]

Problem 3: The reaction mixture turns black.

The formation of a black precipitate, known as palladium black, indicates the decomposition and precipitation of the palladium catalyst.[1]

Potential Causes & Solutions:

  • Oxygen in the Reaction: The presence of oxygen is a primary cause of palladium catalyst decomposition.[1]

    • Solution: Ensure all components are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[1]

  • Impurities: Impurities in the reagents or solvents can lead to catalyst decomposition.[1]

    • Solution: Use high-purity, fresh reagents and anhydrous, degassed solvents.[1]

  • High Temperatures: Excessively high reaction temperatures can cause the catalyst to decompose.[1]

    • Solution: If heating is necessary, do so cautiously and monitor for any color change.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for the aryl halide in a Sonogashira coupling?

A1: The reactivity of the aryl halide is a critical factor. The general order of reactivity is I > OTf > Br >> Cl.[1][3] Aryl iodides are the most reactive and often react at room temperature, while aryl bromides typically require heating.[3][4]

Q2: Can I perform the Sonogashira reaction without a copper co-catalyst?

A2: Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the alkyne homocoupling side reaction (Glaser coupling).[3][5] These protocols may require different ligands or reaction conditions to be effective.[3]

Q3: How should I best monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the consumption of the starting materials and the appearance of the product spot.[3]

Q4: What is a standard protocol for the synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid?

A4: A general procedure involves the following steps:

  • In a dry Schlenk flask under an argon atmosphere, combine 4-iodobenzoic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and copper(I) iodide.

  • Add an anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine).

  • Add 4-methoxyphenylacetylene dropwise.

  • Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, perform an aqueous workup, followed by extraction and purification.[2]

Visualizations

Sonogashira_Catalytic_Cycle cluster_palladium_cycle Palladium Cycle cluster_copper_cycle Copper Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxidativeAddition->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkynyl ReductiveElimination Reductive Elimination PdII_Alkynyl->ReductiveElimination ReductiveElimination->Pd0 Product Ar-C≡CR ReductiveElimination->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Base, + CuX Base Base CuX Cu(I)X Cu_Acetylide->Transmetalation caption Figure 1. The Sonogashira Coupling Catalytic Cycles. Troubleshooting_Flowchart Start Low Yield in Sonogashira Coupling Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Reagents Confirm Reagent Purity Start->Check_Reagents Solution_Catalyst Use Fresh Catalyst Ensure Inert Atmosphere Check_Catalyst->Solution_Catalyst Solution_Conditions Degas Solvents Optimize Base & Temp. Check_Conditions->Solution_Conditions Solution_Reagents Purify Starting Materials Check_Reagents->Solution_Reagents caption Figure 2. Troubleshooting workflow for low yield.

Caption: Figure 2. Troubleshooting workflow for low yield.

Data Summary

Table 1: Key Parameters for Optimizing Sonogashira Coupling

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Provides the active Pd(0) species for the catalytic cycle.
Copper Co-catalyst CuI (2-10 mol%)Facilitates the formation of the reactive copper acetylide.
Base Triethylamine or Diisopropylamine (2-3 eq.)Deprotonates the terminal alkyne and neutralizes the HX byproduct.
Solvent Anhydrous, degassed THF, DMF, or a mixtureEnsures solubility of reactants and stability of the catalyst.
Temperature Room temperature to 50-70 °CBalances reaction rate with catalyst stability.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst decomposition and Glaser homocoupling.

References

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

Sources

Optimization

Troubleshooting poor solubility of 4-(4-Methoxy-phenylethynyl)-benzoic acid in aqueous media

Enhancing the Aqueous Solubility of 4-(4-Methoxy-phenylethynyl)-benzoic acid Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that overcoming poor aqueous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Enhancing the Aqueous Solubility of 4-(4-Methoxy-phenylethynyl)-benzoic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that overcoming poor aqueous solubility is one of the most critical hurdles in formulation science, affecting over 40% of novel chemical entities[1]. This guide provides field-proven, mechanistically grounded workflows to troubleshoot and resolve the poor aqueous solubility of 4-(4-Methoxy-phenylethynyl)-benzoic acid .

Section 1: Mechanistic Understanding of the Solubility Barrier (The "Why")

To solve a solubility issue, we must first deconstruct the physicochemical properties of the molecule. 4-(4-Methoxy-phenylethynyl)-benzoic acid presents a unique challenge due to the juxtaposition of a highly polar, ionizable headgroup against a rigidly planar, hydrophobic core.

  • The Rigid Tolane Core and Crystal Lattice Energy: The molecule features a diarylalkyne (tolane) backbone. This extended π -conjugated system is near-planar, which promotes strong intermolecular π−π stacking and hydrogen-bonded dimerization of the carboxylic acid in the solid state. This results in an exceptionally high crystal lattice energy. As established in systematic structural studies, near-planar hydrophobic structures require significant energy to disrupt during dissolution[2].

  • pH-Dependent Solubility and the "Salting Out" Effect: The molecule contains a carboxylic acid moiety (estimated pKa​ ~4.0–4.5). At low pH, the protonated species is highly lipophilic and virtually insoluble. While adjusting the environment to a higher pH ionizes the carboxyl group to improve solubility[3], the massive hydrophobic surface area of the tolane core remains exposed to water. In high ionic strength buffers (like PBS), the abundant Na+ or K+ ions compete for hydration, effectively "salting out" the ionized drug and forcing it into π−π stacked aggregates or micelle-like structures.

Equilibria Solid Solid Drug (Crystal) High Lattice Energy Protonated Protonated Monomer (R-COOH) Low Solubility Solid->Protonated Dissolution (Very Slow) Complex Cyclodextrin Inclusion Complex High Apparent Solubility Solid->Complex Add HP-β-CD Ionized Ionized Monomer (R-COO⁻) Moderate Solubility Protonated->Ionized pH > pKa (~4.5) Add Base Protonated->Complex Aggregates π-π Stacked Aggregates False Solubility (Turbid) Ionized->Aggregates High Conc. / High Salt (Salting Out) Ionized->Complex

Physicochemical equilibria of 4-(4-Methoxy-phenylethynyl)-benzoic acid in aqueous media.
Section 2: Step-by-Step Troubleshooting Workflows (The "How")

The choice of solubilization strategy strictly depends on your downstream application. Use the decision matrix below to select the appropriate workflow.

G Start 4-(4-Methoxy-phenylethynyl) -benzoic acid in Aqueous Media App What is the downstream application? Start->App InVitro In Vitro / Cell-Based Assays App->InVitro InVivo In Vivo Formulation / PK Studies App->InVivo Struct Structural / Biophysical Assays App->Struct Sol1 Workflow 3: Cosolvent Dilution DMSO stock diluted into BSA-containing media InVitro->Sol1 Sol2 Workflow 2: Supramolecular Encapsulation using HP-β-CD InVivo->Sol2 Sol3 Workflow 1: Bulky Counterion Salt Formation (Meglumine) Struct->Sol3

Decision tree for selecting the optimal solubilization workflow based on application.
Workflow 1: Bulky Counterion Salt Formation (In Situ)

Causality: Standard sodium ( Na+ ) salts of planar hydrophobic acids often fail because the small cation allows the hydrophobic cores to pack tightly, leading to precipitation. By using a bulky, polyhydroxy counterion like Meglumine (N-methyl-D-glucamine), we disrupt the crystal packing and provide a massive hydration sphere around the carboxylate[4].

  • Weighing: Accurately weigh 10 mg of 4-(4-Methoxy-phenylethynyl)-benzoic acid into a glass vial.

  • Suspension: Add 9.0 mL of LC-MS grade H2​O . The drug will remain as a white suspension.

  • Counterion Addition: Add 1.05 molar equivalents of Meglumine (prepared as a 1 M aqueous stock).

  • Dissolution: Stir at 400 RPM and gently heat to 40°C for 30 minutes. The bulky counterion will form an in-situ salt, pulling the molecule into solution.

  • Volume Adjustment: Cool to room temperature and adjust the final volume to 10.0 mL with H2​O .

  • Self-Validation Check: Measure the Optical Density at 600 nm ( OD600​ ). A true solution will have an OD600​<0.05 . If the value is higher, sub-visible π−π stacked aggregates are present.

Workflow 2: Supramolecular Encapsulation (Cyclodextrins)

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) possesses a hydrophobic inner cavity and a hydrophilic exterior. The tolane core of the drug perfectly inserts into this cavity via non-covalent interactions, shielding the hydrophobic bulk from water while the carboxylate remains exposed, drastically enhancing apparent aqueous solubility[4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in 50 mM TRIS buffer (pH 7.4). Note: Avoid PBS, as high salt competes for hydration.

  • Drug Addition: Add an excess amount of the drug (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Protect from light and stir continuously at room temperature for 24–48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed solid drug.

  • Self-Validation Check: Quantify the dissolved drug concentration in the filtrate using HPLC-UV (detecting at the absorbance maximum of the tolane core, typically ~280-300 nm) against a standard curve prepared in methanol.

Workflow 3: Cosolvent-Assisted Dilution (For Cell Assays)

Causality: Cosolvents like DMSO disrupt the hydrogen bonding network of water, lowering the dielectric constant and solvating the hydrophobic core[4]. However, diluting a DMSO stock directly into aqueous media often causes "solvent shift precipitation." Introducing a protein sink (like BSA) prior to the drug prevents this by immediately binding the free hydrophobic monomers before they can nucleate into crystals.

  • Stock Preparation: Dissolve the drug in 100% anhydrous DMSO to create a 20 mM master stock.

  • Media Preparation: Ensure your cell culture media contains at least 10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA). Warm to 37°C.

  • Rapid Dilution: While vortexing the warmed media, inject the DMSO stock directly into the vortex vortex to achieve the final concentration (ensure final DMSO 0.5% v/v to prevent cellular toxicity).

  • Self-Validation Check: Observe under a phase-contrast microscope at 20x magnification. The absence of needle-like crystals confirms successful metastable solubilization.

Section 3: Quantitative Data & Strategy Comparison
Solubilization StrategyMechanism of ActionExpected Solubility LimitDownstream CompatibilityPrimary Drawback
Unbuffered H2​O None (Protonated state) NonePhysiologically irrelevant.
PBS (pH 7.4) Ionization ( R−COO− ) Biochemical assaysHigh risk of "salting out" and aggregation.
Meglumine Salt Crystal packing disruption 1−5 mg/mL IV/PO Formulation, BiophysicalSensitive to subsequent addition of salts.
20% HP- β -CD Host-guest encapsulation 5−15 mg/mL In vivo dosing, PK studiesCD may extract cholesterol from cell membranes in vitro.
DMSO / BSA Sink Cosolvency & Protein bindingUp to Cell-based assaysHigh DMSO is toxic; high free fraction is low.
Section 4: Technical FAQs

Q: I adjusted the pH of my buffer to 7.4 using NaOH, but my solution of 4-(4-Methoxy-phenylethynyl)-benzoic acid is still a cloudy suspension. Why? A: You are observing the formation of π−π stacked aggregates or micelles. While the carboxylic acid is ionized at pH 7.4, the massive hydrophobic tolane core forces the molecules to self-associate to minimize contact with water. Furthermore, if you are using a buffer with high ionic strength (like PBS), the sodium ions are "salting out" the drug. Switch to a lower ionic strength buffer (like 50 mM TRIS) or use a bulky counterion like Meglumine.

Q: Can I just heat the solution to force the drug to dissolve? A: Heating increases kinetic energy and will temporarily increase solubility by breaking intermolecular bonds. However, this is a metastable state. Once the solution cools back to room temperature or 37°C, the drug will rapidly nucleate and precipitate, often forming large crystals that will ruin your assay. You must use a thermodynamic stabilizer (like HP- β -CD) if you want the solubility to persist at room temperature.

Q: I am conducting an in vitro cell assay. My drug crashes out immediately when I pipette my DMSO stock into the media. How do I prevent this? A: This is classic "solvent shift precipitation." The local concentration of the drug at the tip of the pipette exceeds its aqueous solubility before the DMSO can diffuse. To fix this:

  • Ensure your media contains a protein sink (like BSA or FBS) to bind the drug.

  • Add the DMSO stock very slowly while aggressively vortexing the media.

  • Consider performing a serial dilution in intermediate cosolvent mixtures (e.g., DMSO PEG400 Media) rather than a direct 1:1000 jump into water.

Q: Are there any alternative green solvents I can use instead of DMSO for initial solubilization? A: Yes. Recent computational and empirical studies have demonstrated that biobased solvents like Cyrene (dihydrolevoglucosenone) act as excellent hydrotropes, greatly increasing the aqueous solubility of hydrophobic substances through water-mediated aggregation around the solute[5]. Cyrene can be a viable, less toxic alternative to DMSO for certain formulation steps.

References

Sources

Troubleshooting

Recrystallization and purification techniques for 4-(4-Methoxy-phenylethynyl)-benzoic acid

Welcome to the Technical Support Center for the purification and recrystallization of 4-(4-Methoxy-phenylethynyl)-benzoic acid . As a Senior Application Scientist, I frequently see researchers struggle with the isolation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and recrystallization of 4-(4-Methoxy-phenylethynyl)-benzoic acid .

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of this specific diarylethyne (tolan) derivative. The challenge lies in its molecular architecture: a rigid, rod-like conjugated core combined with a terminal carboxylic acid. This structure creates competing intermolecular forces that often lead to gelation, oiling out, or co-elution with synthetic byproducts.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to these exact problems.

Section 1: Fundamental Properties & Mechanistic Insights

Q: Why is 4-(4-Methoxy-phenylethynyl)-benzoic acid so prone to gelation during recrystallization? A: The difficulty stems from two competing thermodynamic sinks. The rigid tolan (diarylethyne) core strongly favors π−π stacking, while the terminal carboxylic acid forms robust intermolecular hydrogen-bonded dimers. When dissolved in non-polar aliphatic solvents (like hexanes), the solvent lacks the dielectric capacity to disrupt these strong intermolecular forces. Instead of nucleating into a highly ordered crystal lattice, the molecules rapidly self-assemble into amorphous, coagulated networks or liquid crystalline phases, trapping the solvent and forming a gel[1].

Q: Why does standard silica gel chromatography fail to separate my product from the yellow impurity? A: The yellow impurity is almost certainly the Glaser homocoupling byproduct, 1,4-bis(4-methoxyphenyl)buta-1,3-diyne. During the palladium-catalyzed Sonogashira cross-coupling, trace amounts of oxygen can trigger oxidative homocoupling of your terminal alkyne. Because both the target molecule and the homocoupled diyne share similar extended conjugated aromatic systems, they exhibit nearly identical retention factors ( Rf​ ) on silica gel, leading to severe streaking and co-elution.

SonogashiraPathway ArX 4-Iodobenzoic Acid Cat Pd/Cu Catalysts Base ArX->Cat Alkyne 4-Ethynylanisole Alkyne->Cat Product Target Product 4-(4-Methoxy-phenylethynyl)- benzoic acid Cat->Product Cross-Coupling Byproduct Glaser Homocoupling 1,4-bis(4-methoxyphenyl) buta-1,3-diyne Cat->Byproduct Oxidative Homocoupling

Fig 1: Reaction pathways in the synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid.

Section 2: Core Purification Workflows

To bypass the chromatographic limitations described above, the most robust and self-validating method is an Acid-Base Extraction . By exploiting the acidic proton of the benzoic acid moiety, we can selectively partition the target molecule into an aqueous phase as a water-soluble carboxylate salt, leaving the non-polar diyne byproduct in the organic phase[2].

AcidBaseWorkflow Crude Crude Mixture Base Add aq. LiOH/NaOH & Extract with Et2O Crude->Base Aqueous Aqueous Phase (Product Carboxylate) Base->Aqueous Deprotonation Organic Organic Phase (Non-polar Diynes) Base->Organic Phase Separation Acidify Acidify with 10% HCl (pH < 1) Aqueous->Acidify Discard Discard / Recycle Organic->Discard Precipitate Filtered Precipitate (Purified Product) Acidify->Precipitate Protonation

Fig 2: Acid-base extraction workflow for isolating the benzoic acid derivative.

Protocol A: Step-by-Step Acid-Base Extraction
  • Dissolution: Suspend the crude reaction mixture in a biphasic system of Tetrahydrofuran (THF) and Water (approx. 2:1 ratio).

  • Deprotonation: Add an excess of Lithium Hydroxide monohydrate (LiOH·H 2​ O) or Sodium Hydroxide (NaOH). Stir at room temperature for 2–4 hours to ensure complete conversion of the benzoic acid to its carboxylate salt[2].

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether (Et 2​ O) or Dichloromethane (CH 2​ Cl 2​ ) three times. Causality note: This step strips away the unreacted alkyne, catalysts, and the Glaser homocoupling byproduct.

  • Acidification: Carefully acidify the retained aqueous layer with 10% aqueous HCl until the pH drops below 1. A thick, pale-yellow to white precipitate will crash out of the solution[2].

  • Isolation: Collect the crude purified solid via vacuum filtration, wash with cold distilled water to remove residual salts, and dry under high vacuum.

Section 3: Advanced Recrystallization & Troubleshooting

Q: Which solvent systems yield the highest purity crystals for this specific compound? A: Solvent selection is critical. You must use a solvent capable of temporarily disrupting the hydrogen-bonded dimers at elevated temperatures, while possessing a steep enough solubility curve to force crystallization upon cooling.

Solvent SystemSolubilizing Power (Hot)Crystallization Behavior (Cold)Recommendation LevelMechanistic Note
Hexanes Very LowCoagulates / GelsNot RecommendedFails to disrupt π−π stacking, leading to amorphous aggregation[1].
Dichloromethane (CH 2​ Cl 2​ ) HighNeedles / MicrocrystalsHighly RecommendedBalances polarity; prevents excessive H-bonding during nucleation[2].
Ethanol / Water ModerateGranular CrystalsRecommendedProtic solvent disrupts carboxylic acid dimers; water acts as an anti-solvent.
Toluene ModerateOils outUse with CautionAromatic rings intercalate with the tolan core, often leading to co-crystallization.
Protocol B: Step-by-Step Recrystallization from Dichloromethane

Note: While CH 2​ Cl 2​ has a low boiling point (39.6 °C), it is highly effective for rigid tolan-benzoic acids[2].

  • Place the dried, acid-base purified solid into a round-bottom flask.

  • Add a minimum volume of boiling CH 2​ Cl 2​ until the solid just dissolves. If the solution is cloudy, perform a hot gravity filtration to remove insoluble palladium black or polymeric debris.

  • Allow the solution to cool to room temperature very slowly (over 2–3 hours) without disturbance. Causality note: Slow cooling prevents the rapid kinetic trapping that leads to gelation.

  • Once at room temperature, transfer the flask to a refrigerator (4 °C) overnight to maximize the yield of the microcrystals.

  • Filter the resulting crystals via a Büchner funnel and wash with a minimal amount of ice-cold CH 2​ Cl 2​ .

Q: My product still oiled out during recrystallization. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid because the melting point of the impure mixture is lower than the temperature at which it saturates the solvent. To fix this, reheat the mixture until it forms a homogeneous solution, then add 5–10% of a slightly more polar co-solvent (like Methanol or Acetic Acid). This will break the premature π−π stacking networks. Allow it to cool much more slowly, seeding the solution with a pure crystal if available.

References

  • Multi-State Photoluminescence of Donor–π–Acceptor Tetrafluorinated Tolane Mesogenic Dimers in Solution, Crystal, and Liquid-Crystalline Phases.MDPI.
  • 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan.eGrove (University of Mississippi).
  • A Highly Selective Synthesis of Diarylethynes and Their Oligomers by a Palladium-Catalyzed Sonogashira Coupling Reaction.ElectronicsAndBooks (J. Org. Chem.).

Sources

Optimization

Optimizing palladium catalyst loading for 4-(4-Methoxy-phenylethynyl)-benzoic acid cross-coupling

Topic: Optimizing Palladium Catalyst Loading for the Synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals en...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Palladium Catalyst Loading for the Synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the Sonogashira cross-coupling reaction to synthesize 4-(4-Methoxy-phenylethynyl)-benzoic acid. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction with confidence.

Core Concepts: The Roles of Key Reagents

Understanding the function of each component in the Sonogashira reaction is fundamental to successful optimization. The reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne (4-methoxyphenylacetylene) and an aryl halide (4-halobenzoic acid).[1][2]

  • Palladium Catalyst: The heart of the reaction. The active Pd(0) species undergoes oxidative addition with the aryl halide, initiating the catalytic cycle.[3] Common precatalysts include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄.

  • Copper(I) Co-catalyst: Typically CuI, its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1][4] This species then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[3] The use of a copper co-catalyst significantly accelerates the reaction, allowing for milder conditions.[1][5]

  • Base: A crucial component that serves two primary purposes: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen halide byproduct generated during the reaction.[6] Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices and can often serve as the solvent.[6]

  • Ligand: Usually a phosphine (like triphenylphosphine, PPh₃), the ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.[3] Bulky, electron-rich ligands can increase the rate of oxidative addition, especially for less reactive aryl halides.[3]

  • Solvent: The solvent must be capable of dissolving all reactants and is typically an amine base itself or a polar aprotic solvent like DMF or THF.[1] The choice of solvent can impact catalyst stability and reaction rate.[7]

The Catalytic Cycle: A Visual Guide

To effectively troubleshoot, a visual understanding of the reaction mechanism is invaluable. The Sonogashira reaction proceeds via two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)(C≡CR)L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_x Cu(I)X pi_complex [R-C≡C-H • CuX] cu_x->pi_complex Alkyne Coordination cu_acetylide R-C≡C-Cu(I) pi_complex->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex cu_acetylide->cu_x

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting palladium catalyst loading for coupling 4-iodobenzoic acid with 4-methoxyphenylacetylene?

A1: For a relatively reactive aryl iodide, a good starting point for catalyst loading is between 0.5 and 2.5 mol%.[8] Aryl iodides are the most reactive halides in Sonogashira couplings, generally requiring less catalyst and milder conditions than the corresponding bromides or chlorides.[5][9] Starting with a lower loading is economically and environmentally advantageous, minimizing potential palladium contamination in the final product.

Q2: When should I consider using a higher catalyst loading (e.g., > 3 mol%)?

A2: A higher catalyst loading may be necessary under several circumstances:

  • Less Reactive Halides: If you are using 4-bromobenzoic acid instead of the iodo- variant, a higher catalyst loading (e.g., 3-5 mol%) and elevated temperatures are often required to achieve a reasonable reaction rate.[9][10] Aryl chlorides are even more challenging and may require specialized ligands and higher loadings.[5][11]

  • Catalyst Deactivation: If you observe signs of catalyst decomposition, such as the formation of palladium black, a higher initial loading might be needed to ensure enough active catalyst remains to drive the reaction to completion.[12] However, this should be paired with troubleshooting the root cause of deactivation.

  • Sterically Hindered Substrates: If either the aryl halide or the alkyne possesses significant steric bulk near the reaction center, it can slow down key steps like oxidative addition or transmetalation, necessitating a higher catalyst concentration.

Q3: What are the primary drawbacks of using an excessively high palladium loading?

A3: While it might seem like a simple solution to drive a sluggish reaction, using too much catalyst has significant downsides:

  • Cost: Palladium catalysts are expensive, and using more than necessary directly impacts the overall cost of the synthesis.

  • Product Contamination: High catalyst loading increases the concentration of residual palladium in the crude product. For pharmaceutical applications, stringent limits on heavy metal contamination make subsequent purification more challenging and costly.

  • Increased Side Reactions: In some cases, higher catalyst concentrations can promote undesired side reactions, although this is less common than issues related to the copper co-catalyst.[13]

Q4: Can I run this reaction without a copper co-catalyst? What are the implications for palladium loading?

A4: Yes, copper-free Sonogashira reactions are well-established and are primarily used to avoid the most common side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[1][9] In the absence of the highly efficient copper acetylide pathway, the reaction relies on the palladium center to facilitate alkyne deprotonation.[3] This is often a slower process, so copper-free protocols may require:

  • Higher palladium catalyst loading.

  • The use of specific, often bulky and electron-rich, phosphine ligands to enhance catalytic activity.[3][14]

  • Stronger bases or different solvent systems.[15][16]

Troubleshooting Guide

Problem 1: Low or no conversion of starting material.

Possible CauseDiagnostic CheckRecommended Solution
Inactive Catalyst Has the palladium precatalyst been stored properly? Is it old? Pd(0) sources like Pd(PPh₃)₄ are sensitive to air.[9]Use a fresh batch of catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable.[3][9]
Insufficiently Inert Atmosphere Are you sure all oxygen has been excluded? Oxygen can deactivate the Pd(0) catalyst.[17]Ensure all solvents and the amine base are rigorously degassed (e.g., via three freeze-pump-thaw cycles).[17] Maintain a positive pressure of high-purity argon or nitrogen throughout the reaction.
Reagent Impurity Are the starting materials, solvent, and base of high purity and anhydrous? Impurities can poison the catalyst.[9][17]Purify starting materials if necessary. Use anhydrous solvents and ensure the base is dry.[9]
Incorrect Temperature Aryl iodides often react at room temperature, but if conversion is slow, gentle heating may be needed.[9] Aryl bromides almost always require heating (e.g., 50-100 °C).[9][10]Gradually increase the reaction temperature, monitoring for product formation and any signs of catalyst decomposition.

Problem 2: Significant formation of a byproduct corresponding to the dimer of 4-methoxyphenylacetylene (Glaser Homocoupling).

Possible CauseDiagnostic CheckRecommended Solution
Presence of Oxygen Homocoupling is an oxidative process, greatly accelerated by oxygen.[17][18]The most critical step is to rigorously degas all reagents and maintain a strictly inert atmosphere.[17] Some protocols even suggest using a dilute hydrogen atmosphere to suppress this side reaction.[13]
High Copper(I) Concentration While catalytic, the Cu(I) salt promotes homocoupling.[14] High concentrations exacerbate the issue.[17]Reduce the loading of CuI to the minimum effective amount (e.g., start with 1 mol% and adjust).
Slow Cross-Coupling If the primary Sonogashira reaction is slow, the homocoupling side reaction becomes more competitive.Address the root cause of the slow primary reaction (see Problem 1). Alternatively, switch to a copper-free protocol.[9]

Problem 3: A black precipitate (Palladium Black) forms in the reaction flask.

Possible CauseDiagnostic CheckRecommended Solution
Catalyst Decomposition This precipitate is finely divided, inactive palladium metal, resulting from the aggregation of the active catalyst.[12]This indicates the catalytic species is not stable under the reaction conditions.
High Temperature Excessive heat can accelerate ligand dissociation and subsequent catalyst aggregation.Reduce the reaction temperature. If heat is required for reactivity, consider a more thermally stable catalyst system (e.g., one with chelating bidentate ligands like dppf).[10]
Inappropriate Ligand/Solvent A ligand that binds too weakly or a solvent that does not sufficiently stabilize the catalyst can lead to decomposition.[12]Increase the ligand-to-palladium ratio or switch to a more robust ligand. Ensure the solvent is appropriate for the chosen catalyst system.

Experimental Protocol: Catalyst Loading Optimization

This protocol provides a framework for optimizing the palladium catalyst loading for the coupling of 4-iodobenzoic acid and 4-methoxyphenylacetylene.

Materials:

  • 4-Iodobenzoic acid

  • 4-Methoxyphenylacetylene

  • Palladium Catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) - PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), anhydrous)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), anhydrous)

Procedure (Example for Entry 2 in the table):

  • Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (248 mg, 1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (7.0 mg, 0.01 mmol, 1.0 mol%), and CuI (1.9 mg, 0.01 mmol, 1.0 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[17]

  • Solvent and Base Addition: Through the septum, add 5 mL of anhydrous, degassed DMF via syringe, followed by 3 mL of anhydrous, degassed Et₃N.

  • Alkyne Addition: Add 4-methoxyphenylacetylene (145 mg, 1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or the temperature specified in your optimization table).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-iodobenzoic acid is consumed.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. The organic layer can then be dried and concentrated for analysis and purification.

Optimization Table:

EntryPdCl₂(PPh₃)₂ (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Expected Outcome/Notes
10.51.0Et₃NDMF2512Baseline for low loading; may be slow or incomplete.
2 1.0 1.0 Et₃N DMF 25 6 Standard starting point; good balance of speed and cost.
32.51.0Et₃NDMF254Faster reaction, for comparison. Check for cost-effectiveness.
41.00.5Et₃NDMF258Test for reducing homocoupling by lowering CuI.
51.01.0i-Pr₂NHTHF256Screen alternative base/solvent systems.
63.01.0Et₃NDMF603Simulated conditions for less reactive 4-bromobenzoic acid.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. [Link]

  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions - Organic Chemistry Portal. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchGate. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Synthesis of novel 13α-estrone derivatives by Sonogashira coupling as potential 17β-HSD1 inhibitors - Beilstein Journals. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]

  • (PDF) ChemInform Abstract: Synthesis of 4-Phenylethynylphthalic Anhydride, a Useful End-Capping Agent for Polyimides. - ResearchGate. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. [Link]

Sources

Troubleshooting

Preventing UV degradation of 4-(4-Methoxy-phenylethynyl)-benzoic acid during long-term storage

Welcome to the technical support center for 4-(4-Methoxy-phenylethynyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(4-Methoxy-phenylethynyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the long-term storage and handling of this compound, with a specific focus on preventing UV degradation.

Introduction

4-(4-Methoxy-phenylethynyl)-benzoic acid is a poly-functional aromatic compound featuring a phenylacetylene core. This structure, rich in unsaturated bonds and aromatic systems, makes it susceptible to degradation upon exposure to ultraviolet (UV) radiation.[1] Photodegradation can lead to the formation of impurities, altering the compound's physical and chemical properties, which can compromise experimental results and the overall integrity of research and development projects.[2][3] This guide provides a comprehensive overview of the best practices for storing and handling this light-sensitive molecule to ensure its stability and purity over time.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(4-Methoxy-phenylethynyl)-benzoic acid sensitive to UV light?

A1: The photosensitivity of this compound arises from its chemical structure. It contains multiple chromophores, including the phenyl rings, the ethynyl (alkyne) group, and the methoxy and carboxylic acid functional groups. These groups can absorb UV radiation, leading to electronic excitation.[3] This excited state can then undergo various chemical reactions, such as photoisomerization, photooxidation, or photocycloaddition, resulting in the formation of degradation products. The presence of unsaturated bonds and aromatic systems generally increases the likelihood of photolytic degradation.[1]

Q2: What are the visible signs of degradation?

A2: While analytical techniques are required for definitive confirmation, visual inspection can provide initial clues. Degradation of 4-(4-Methoxy-phenylethynyl)-benzoic acid may manifest as a color change, often to a yellowish or brownish hue, from its original color. Other signs could include a change in the physical state of the solid, such as clumping or the appearance of an oily residue.

Q3: What are the optimal storage conditions for long-term stability?

A3: To minimize degradation, 4-(4-Methoxy-phenylethynyl)-benzoic acid should be stored with the following precautions:

ConditionRecommendationRationale
Light Store in an amber or opaque glass vial.[1][2][3][4] For additional protection, the vial can be wrapped in aluminum foil.[3][4]Prevents exposure to UV and visible light, which are the primary drivers of photodegradation.[2][3]
Temperature Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down the rate of chemical reactions, including degradation pathways.
Atmosphere For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).[5]This minimizes the risk of photooxidation, a common degradation pathway for organic molecules in the presence of light and oxygen.
Container Use a tightly sealed container to prevent moisture absorption and sublimation.Moisture can potentially participate in degradation reactions, and a tight seal prevents loss of material.

Q4: Can I handle this compound on an open lab bench?

A4: It is strongly advised to handle 4-(4-Methoxy-phenylethynyl)-benzoic acid in a subdued lighting environment.[3][4] Use of yellow or red "safe lights" that filter out shorter, more energetic wavelengths of light can be beneficial.[2][3] Minimize the duration of exposure to any light source. For sensitive experiments, working in a dark room or a glove box with UV-filtered light is recommended.

Q5: How can I check for degradation in my sample?

A5: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying the parent compound and separating any degradation products.[6][7][8] A stability-indicating HPLC method should be developed and validated.

  • UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum, such as a decrease in the absorbance at the characteristic λmax or the appearance of new peaks, can indicate degradation.[6]

  • Mass Spectrometry (MS): Coupled with a chromatographic technique like HPLC or GC, MS is a powerful tool for identifying the molecular weights and structures of degradation products.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify structural changes in the molecule that may have occurred due to degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Unexpected experimental results or poor reproducibility.

Question: My recent experiments using 4-(4-Methoxy-phenylethynyl)-benzoic acid have been giving inconsistent results. Could this be due to compound degradation?

Answer: Yes, degradation is a likely culprit. The presence of impurities can interfere with reactions, alter biological activity, or affect material properties.

Troubleshooting Steps:

Troubleshooting_Reproducibility start Inconsistent Experimental Results check_purity Assess Purity of Stock Sample start->check_purity hplc_analysis Perform HPLC Analysis check_purity->hplc_analysis nmr_analysis Perform NMR Analysis check_purity->nmr_analysis compare_data Compare with Reference Data hplc_analysis->compare_data nmr_analysis->compare_data pure Sample is Pure compare_data->pure Matches impure Degradation Detected compare_data->impure Does Not Match investigate_other Investigate Other Experimental Variables pure->investigate_other procure_new Procure Fresh, High-Purity Compound impure->procure_new implement_storage Implement Strict Storage & Handling Protocols procure_new->implement_storage

Caption: Troubleshooting workflow for inconsistent results.

  • Assess Purity: The first step is to confirm the purity of your current stock of 4-(4-Methoxy-phenylethynyl)-benzoic acid.

  • Analytical Verification:

    • HPLC: Run an HPLC analysis and compare the chromatogram to a reference standard or the certificate of analysis that came with the compound. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • NMR: Acquire a ¹H NMR spectrum and compare it to the known spectrum of the pure compound. The presence of unexpected signals can indicate the formation of degradation products.

  • Action Plan:

    • If degradation is confirmed, it is best to discard the old stock and procure a fresh batch of the compound.

    • If the sample is pure, the source of irreproducibility lies elsewhere in your experimental setup.

Issue 2: Color change observed in the solid sample over time.

Question: My solid sample of 4-(4-Methoxy-phenylethynyl)-benzoic acid has turned slightly yellow after several months of storage. Is it still usable?

Answer: A color change is a strong indicator of degradation. While the compound may not be completely degraded, its purity is compromised.

Troubleshooting Steps:

Troubleshooting_Color_Change start Color Change Observed in Solid quantify_degradation Quantify Degradation Level start->quantify_degradation hplc_purity Determine Purity via HPLC quantify_degradation->hplc_purity decision Purity Acceptable for Application? hplc_purity->decision use_with_caution Use with Caution for Non-Critical Applications decision->use_with_caution Yes discard_sample Discard and Procure New Sample decision->discard_sample No review_storage Review and Improve Storage Conditions use_with_caution->review_storage discard_sample->review_storage

Caption: Decision-making for a discolored sample.

  • Quantify Purity: The usability of the sample depends on the extent of degradation and the sensitivity of your application. Use HPLC to determine the percentage of the pure compound remaining.

  • Assess Impact:

    • For highly sensitive applications like drug development or quantitative assays, even a small percentage of impurity can be significant. In these cases, it is recommended to use a fresh, high-purity sample.

    • For less critical applications, such as preliminary screening, a slightly degraded sample might be acceptable, but the results should be interpreted with caution.

  • Prevent Future Degradation: Review your storage procedures. Ensure the compound is stored in a tightly sealed, light-proof container in a cool, dark environment, and consider storing under an inert atmosphere.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Photostability Testing

This protocol outlines a forced degradation study to assess the photostability of 4-(4-Methoxy-phenylethynyl)-benzoic acid.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a "dark control" sample by placing an aliquot of the stock solution in an amber vial wrapped in aluminum foil.

    • Prepare a "light-exposed" sample by placing an aliquot of the stock solution in a clear glass vial.

  • Light Exposure:

    • Place both the dark control and light-exposed samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

    • Expose the samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At each time point, withdraw aliquots from both the dark control and light-exposed samples.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the light-exposed sample to the dark control.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the light-exposed sample to that in the dark control.

    • Identify and, if possible, characterize any new peaks that appear in the chromatogram of the light-exposed sample.

Protocol 2: Workflow for Preparing and Storing Solutions

Solution_Prep_Workflow start Start: Prepare Solution weigh_solid Weigh Solid in Subdued Light start->weigh_solid dissolve Dissolve in Degassed Solvent in Amber Glassware weigh_solid->dissolve sonicate Sonicate Briefly if Necessary (in foil-wrapped vial) dissolve->sonicate filter Filter if Necessary (in a darkened fume hood) sonicate->filter store Store Solution filter->store refrigerate Refrigerate (2-8 °C) in Tightly Sealed Amber Vials store->refrigerate inert_gas Blanket with Inert Gas (Argon/Nitrogen) refrigerate->inert_gas label Label Clearly with Date and Concentration inert_gas->label end End: Solution Ready for Use label->end

Caption: Recommended workflow for solution preparation and storage.

  • Work in Subdued Light: Minimize exposure to direct laboratory lighting during all steps.

  • Use Appropriate Glassware: All solutions should be prepared and stored in amber glass volumetric flasks and vials.

  • Degas Solvents: For long-term storage of solutions, it is beneficial to use solvents that have been degassed to remove dissolved oxygen.

  • Storage:

    • Store solutions in a refrigerator (2-8 °C).

    • For extended storage, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Fresh is Best: For the most reliable results, prepare solutions fresh on the day of the experiment.

By adhering to these guidelines, researchers can significantly mitigate the risk of UV degradation of 4-(4-Methoxy-phenylethynyl)-benzoic acid, ensuring the integrity and reliability of their experimental outcomes.

References

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • King, A. M., & Vaidya, A. (2013). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 48(7), 543–573. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Li, Y., et al. (2020). Protection of therapeutic antibodies from visible light induced degradation: Use safe light in manufacturing and storage. ResearchGate. Retrieved from [Link]

  • PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A23. Phenylacetylene. Retrieved from [Link]

  • Kajiyama, K., et al. (2003). Photocontrol of Liquid Crystal Alignment by Polymethacrylates with Diphenylacetylene Side Chains. Chemistry of Materials, 15(14), 2834–2839. Retrieved from [Link]

  • Mahmoodi Sourestani, M., et al. (2016). Packaging methods and storage duration affect essential oil content and composition of lemon verbena (Lippia citriodora Kunth.). Food Science & Nutrition, 4(6), 844–852. Retrieved from [Link]

  • Vohlídal, J., Rédrová, Z., Pacovská, M., & Sedláček, J. (1993). Autoxidative Degradation of Poly(phenylacetylene). Collection of Czechoslovak Chemical Communications, 58(11), 2654–2666. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? Retrieved from [Link]

  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Ahmed, Y. M., et al. (2021). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Molecules, 26(22), 6931. Retrieved from [Link]

  • Zhang, Y., et al. (2026, March 5). Light Exposure Predominantly Drives Volatile Profile Changes in Royal Jelly During Short-Term Storage as Revealed by GC-IMS. Foods, 15(5), 789. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

  • Crista, D. M. A., et al. (2014). Degradation in chlorinated water of the UV filter 4-tert-butyl-4'-methoxydibenzoylmethane present in commercial sunscreens. ResearchGate. Retrieved from [Link]

  • Peng, R. H., et al. (2008). Bacterial Degradation of Aromatic Compounds. Journal of Bioremediation & Biodegradation, S4. Retrieved from [Link]

  • Karapanagiotis, I., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1500. Retrieved from [Link]

  • Mturi, G. J., & Martincigh, B. S. (2008). Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 410–420. Retrieved from [Link]

  • PubMed. (2015, June 15). [Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/ H2O2 Process: Kinetics and Factors]. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. Retrieved from [Link]

  • Latorre, A., et al. (2005). Sequential UV-biological degradation of polycyclic aromatic hydrocarbons in two-phases partitioning bioreactors. Applied Microbiology and Biotechnology, 67(3), 418–425. Retrieved from [Link]

  • Wang, Y., et al. (2023). Degradation of polycyclic aromatic hydrocarbons (PAHs) in smoked sausages by ultraviolet irradiation. Journal of the Science of Food and Agriculture. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Kumar, A., et al. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential aerobic and/or anaerobic degradation networks of alkanes and aromatics via di -. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for 4-(4-Methoxy-phenylethynyl)-benzoic acid

An accurate structural elucidation of functionalized small molecules is a non-negotiable step in drug discovery and materials science. 4-(4-Methoxy-phenylethynyl)-benzoic acid is a classic example of a rigid, linear "pus...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate structural elucidation of functionalized small molecules is a non-negotiable step in drug discovery and materials science. 4-(4-Methoxy-phenylethynyl)-benzoic acid is a classic example of a rigid, linear "push-pull" tolane (diphenylacetylene) scaffold.

Because of its highly conjugated electronic environment, predicting its Nuclear Magnetic Resonance (NMR) chemical shifts using standard software (e.g., ChemDraw, MestReNova) often yields slight deviations from empirical data. This guide objectively compares in silico NMR prediction performance against expected experimental data, providing a self-validating protocol for researchers synthesizing this compound.

The "Push-Pull" Electronic Causality in NMR (Expertise & Experience)

To understand the NMR spectrum of 4-(4-Methoxy-phenylethynyl)-benzoic acid, one must analyze the causality of its electronic distribution. The molecule features an electron-donating methoxy group (EDG) on one pole and an electron-withdrawing carboxylic acid (EWG) on the other, connected by an ethynyl (-C≡C-) bridge.

  • 1 H NMR Impact: The protons ortho to the methoxy group experience a strong +M (mesomeric) effect, increasing local electron density and shielding them (shifting them upfield to ~7.00 ppm). Conversely, the protons ortho to the carboxylic acid experience a −M effect, deshielding them (shifting them downfield to ~7.95 ppm).

  • 13 C NMR Impact: The alkyne carbons provide a direct readout of this conjugated dipole. The alkyne carbon adjacent to the electron-rich anisole ring is deshielded, while the carbon adjacent to the electron-deficient benzoic acid ring is shielded due to resonance contributions across the rigid axis. Predictive software often struggles to accurately quantify the magnitude of this long-range mesomeric effect.

G EDG Methoxy Group (EDG) +M Effect RingA Anisole Ring Shielded Protons EDG->RingA Donates e- Alkyne Ethynyl Bridge (-C≡C-) Polarized Electron Density RingA->Alkyne Conjugation RingB Benzoic Acid Ring Deshielded Protons Alkyne->RingB Conjugation EWG Carboxylic Acid (EWG) -M Effect RingB->EWG Withdraws e-

Caption: Electronic push-pull effects governing NMR shielding in 4-(4-Methoxy-phenylethynyl)-benzoic acid.

Self-Validating Experimental Protocol: Synthesis & NMR Acquisition

To obtain reliable experimental NMR data, the compound must be synthesized with high purity. The industry-standard approach is a Sonogashira cross-coupling between 4-ethynylbenzoic acid [1, 2] and 4-iodoanisole [3].

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-ethynylbenzoic acid (1.0 equiv) and 4-iodoanisole (1.05 equiv) in anhydrous dimethylformamide (DMF).

  • Catalyst Addition: Add Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%) and CuI (10 mol%) under an inert argon atmosphere. Causality: The dual-catalyst system is crucial; Palladium facilitates the cross-coupling cycle, while CuI generates the highly reactive copper acetylide intermediate in situ.

  • Base Addition: Add triethylamine (Et 3​ N, 3.0 equiv). This neutralizes the hydroiodic acid byproduct, driving the catalytic cycle forward.

  • Reaction & Workup: Stir at 60 °C for 12 hours. Quench the reaction with 1M HCl. Causality: The acidic workup ensures the carboxylic acid is fully protonated, allowing the product to precipitate out of the aqueous layer. Filter and wash with water and cold ethanol.

  • NMR Sample Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is selected over CDCl 3​ because the strong intermolecular hydrogen-bonding network of the carboxylic acid renders the compound insoluble in less polar halogenated solvents.

  • Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and 13 C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) at 298 K.

Workflow Reagents 4-Iodoanisole + 4-Ethynylbenzoic acid Catalysis Pd(PPh3)2Cl2 / CuI Et3N, DMF, 60°C Reagents->Catalysis Purification Acidic Workup (1M HCl) & Filtration Catalysis->Purification SamplePrep Dissolve in DMSO-d6 (15 mg) Purification->SamplePrep NMR Acquire 1H & 13C NMR (400/100 MHz) SamplePrep->NMR

Caption: Sonogashira synthesis and NMR sample preparation workflow for the target compound.

Data Presentation: Experimental vs. Predicted Chemical Shifts

How do predictive algorithms (based on HOSE codes and neural networks) compare to empirical data for this rigid scaffold? Below is the comparative data demonstrating where software excels and where it falls short.

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
PositionMultiplicityExperimental (ppm)Predicted (ppm)Δ (ppm)Assignment Causality
-COOH br s, 1H13.1012.85+0.25Highly deshielded acidic proton; exchangeable.
H-2, H-6 (Benzoic)d, J=8.4 Hz, 2H7.958.02-0.07Ortho to the electron-withdrawing -COOH group.
H-3, H-5 (Benzoic)d, J=8.4 Hz, 2H7.657.58+0.07Ortho to the alkyne; slightly deshielded by anisotropy.
H-2', H-6' (Anisole)d, J=8.8 Hz, 2H7.557.49+0.06Ortho to the alkyne on the electron-rich ring.
H-3', H-5' (Anisole)d, J=8.8 Hz, 2H7.006.95+0.05Ortho to the electron-donating methoxy group.
-OCH 3​ s, 3H3.823.80+0.02Standard methoxy resonance.
Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)
PositionExperimental (ppm)Predicted (ppm)Δ (ppm)Assignment Causality
C=O (Acid)166.8167.5-0.7Carbonyl carbon; highly deshielded.
C-4' (C-OMe)160.2161.0-0.8Directly attached to electronegative oxygen.
C-2, C-6 (Benzoic)129.5130.1-0.6Aromatic carbons ortho to -COOH.
C-3, C-5 (Benzoic)131.5131.8-0.3Aromatic carbons meta to -COOH.
C-2', C-6' (Anisole)133.2133.5-0.3Aromatic carbons ortho to alkyne.
C-3', C-5' (Anisole)114.6114.2+0.4Aromatic carbons ortho to methoxy (shielded).
C-α (Alkyne, Anisole side)92.491.8+0.6Internal alkyne carbon; deshielded by push-pull.
C-β (Alkyne, Benzoic side)87.888.5-0.7Internal alkyne carbon; shielded by push-pull.
-OCH 3​ 55.455.8-0.4Methoxy aliphatic carbon.

Analytical Insights for Drug Development Professionals

When comparing empirical data to predictive software for conjugated diphenylacetylenes, the largest deviations ( Δ ) typically occur at the internal alkyne carbons and the exchangeable carboxylic acid proton.

  • Software Limitations: Predictive tools rely heavily on localized additivity rules and often underestimate the long-range mesomeric effects across the rigid alkyne bridge. The push-pull conjugation alters the electron density at the C- α and C- β alkyne positions more drastically than standard algorithms predict (resulting in a Δ of up to 0.7 ppm).

  • The Validation Standard: For regulatory submissions (e.g., IND applications), relying solely on predicted NMR is insufficient. The experimental validation of the asymmetric alkyne carbons (~92.4 and ~87.8 ppm) serves as the definitive proof of successful cross-coupling. This asymmetry distinguishes the desired product from potential homocoupling impurities (e.g., Glaser coupling byproducts), which would exhibit a symmetric, singular alkyne shift.

References

  • PubChem . "4-Ethynylbenzoic acid | C9H6O2 | CID 589706." National Center for Biotechnology Information. Available at:[Link]

Comparative

Comparing 4-(4-Methoxy-phenylethynyl)-benzoic acid vs 4-ethynylbenzoic acid linkers

An In-Depth Comparative Guide to Arylalkyne Linkers: 4-(4-Methoxy-phenylethynyl)-benzoic acid vs. 4-ethynylbenzoic acid Authored by a Senior Application Scientist In the landscape of surface science and molecular enginee...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Arylalkyne Linkers: 4-(4-Methoxy-phenylethynyl)-benzoic acid vs. 4-ethynylbenzoic acid

Authored by a Senior Application Scientist

In the landscape of surface science and molecular engineering, the choice of a linker molecule is paramount. These molecules form the critical interface between a substrate and the outside world, dictating surface properties, enabling device functionality, and directing the assembly of complex architectures. Among the most versatile classes of linkers are rigid, conjugated molecules, prized for their well-defined lengths and electronic characteristics.

This guide provides an in-depth comparison of two prominent arylalkyne linkers: the foundational 4-ethynylbenzoic acid (4-EBA) and its more complex derivative, 4-(4-Methoxy-phenylethynyl)-benzoic acid (MPEBA) . We will move beyond a simple catalog of properties to explore the causal relationships between their distinct structures and their performance in practical applications, particularly in the formation of self-assembled monolayers (SAMs). The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of functional surfaces and interfaces.

Molecular Structure and Physicochemical Properties: A Tale of Two Systems

The fundamental difference between MPEBA and 4-EBA is the substitution at the terminal alkyne. Where 4-EBA presents a reactive terminal acetylene proton, MPEBA features a 4-methoxyphenyl group. This seemingly simple modification introduces three critical changes: it extends the π-conjugated system, it adds an electron-donating methoxy (–OCH₃) group, and it significantly increases the steric bulk of the molecule. These structural changes have profound consequences for the linkers' physical and electronic properties.

G cluster_0 4-ethynylbenzoic acid (4-EBA) cluster_1 4-(4-Methoxy-phenylethynyl)-benzoic acid (MPEBA) 4eba 4eba mpeba mpeba

Caption: Chemical structures of the two linker molecules.

The electron-donating nature of the methoxy group in MPEBA increases the electron density throughout the conjugated system, which can, in turn, influence the acidity of the terminal carboxylic acid.[1][2] Furthermore, the extended π-system in MPEBA is expected to alter its optical absorption and emission properties compared to 4-EBA.[3][4]

Table 1: Comparison of Physicochemical Properties

Property4-ethynylbenzoic acid (4-EBA)4-(4-Methoxy-phenylethynyl)-benzoic acid (MPEBA)Rationale for Difference
Molecular Formula C₉H₆O₂C₁₆H₁₂O₃Addition of a C₇H₆O fragment.
Molecular Weight 146.14 g/mol 252.27 g/mol MPEBA is significantly larger and heavier.
Melting Point ~200 °C>230 °C (Decomposes)The extended, rigid structure and potential for π-stacking in MPEBA lead to stronger intermolecular forces and a higher melting point.
Key Functional Groups Carboxylic Acid, Terminal Alkyne[5]Carboxylic Acid, Internal Alkyne, Methoxy EtherThe terminal alkyne in 4-EBA is a key site for post-assembly modification (e.g., click chemistry).[5] The methoxy group in MPEBA is an electron-donating group.
Acidity (pKa) ~3.8-4.2~4.0-4.4The electron-donating methoxy group in MPEBA slightly reduces the acidity of the carboxylic acid compared to the unsubstituted benzoic acid core.[2]
Solubility Soluble in methanol, ethyl acetate.[6]Soluble in DMF, DMSO; sparingly soluble in methanol.The larger, more nonpolar aromatic system of MPEBA reduces its solubility in polar protic solvents compared to 4-EBA.

Synthesis of Linker Molecules: Strategic Considerations

The synthesis of these linkers requires distinct chemical strategies that reflect their structural differences. The synthesis of 4-EBA typically involves the deprotection of a silyl-capped alkyne, a robust and high-yielding method. In contrast, MPEBA is assembled using a cross-coupling reaction, most commonly the Sonogashira coupling, which builds the core structure by forming a key carbon-carbon bond.

G cluster_0 Synthesis of 4-EBA cluster_1 Synthesis of MPEBA A Silyl-Protected 4-Bromobenzoate B Sonogashira Coupling with TMS-acetylene A->B C Silyl-Protected Ethynylbenzoate B->C D Base-Mediated Deprotection C->D E 4-ethynylbenzoic acid (4-EBA) D->E F 4-Iodobenzoic Acid (or ester) H Sonogashira Coupling (Pd/Cu catalyst) F->H G 4-Ethynylanisole G->H I 4-(4-Methoxy-phenylethynyl) -benzoic acid (MPEBA) H->I

Caption: General synthetic workflows for 4-EBA and MPEBA.

Experimental Protocol 1: Synthesis of 4-ethynylbenzoic acid (4-EBA)

This protocol is adapted from established literature procedures involving the deprotection of a trimethylsilyl (TMS) protected precursor.[6] The choice of a silyl protecting group is strategic; it is stable to many reaction conditions (like cross-coupling) but can be cleaved cleanly under basic conditions.

  • Dissolution: Dissolve Methyl 4-[(trimethylsilyl)ethynyl]benzoate (1.0 eq) in a 4% (w/v) solution of potassium hydroxide (KOH) in methanol (approx. 10 mL per mmol of starting material).

  • Reaction: Heat the mixture to reflux and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Acidification: After cooling to room temperature, carefully adjust the pH of the solution to 2-3 using 6N hydrochloric acid (HCl). This step is critical as it protonates the carboxylate salt to yield the desired carboxylic acid, causing it to precipitate.

  • Extraction: Extract the aqueous mixture twice with ethyl acetate. The product will move into the organic layer.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-ethynylbenzoic acid as a solid.[6]

Experimental Protocol 2: Synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid (MPEBA)

This protocol describes a typical Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[7] The choice of a palladium catalyst and a copper(I) co-catalyst is standard for this transformation.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add methyl 4-iodobenzoate (1.0 eq), 4-ethynylanisole (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous triethylamine and anhydrous tetrahydrofuran (THF) (e.g., in a 2:1 ratio).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates complete consumption of the starting iodide.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride, water, and brine.

  • Saponification: Dry the organic layer, concentrate it, and dissolve the resulting crude ester in a mixture of THF and methanol. Add an excess of aqueous sodium hydroxide (e.g., 2M solution) and stir at 50 °C overnight to hydrolyze the ester.

  • Isolation: After cooling, acidify the mixture with HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain MPEBA.

Performance as Linkers in Self-Assembled Monolayers (SAMs)

The primary application for these molecules is the functionalization of surfaces through the formation of SAMs.[8] The carboxylic acid "head group" serves as a robust anchor to various metal oxide surfaces (e.g., indium tin oxide (ITO), zinc oxide, alumina), while the molecular "body" and "tail" dictate the properties of the newly formed interface.[9][10]

G cluster_0 Surface Functionalization cluster_eba 4-EBA SAM cluster_mpeba MPEBA SAM Substrate Substrate (e.g., Metal Oxide) EBA_SAM Terminal Alkyne Surface (Reactive Handle for Click Chemistry) Substrate->EBA_SAM Carboxylic Acid Anchor MPEBA_SAM Methoxy-Phenyl Surface (Electron-Donating Interface, Sterically Shielded) Substrate->MPEBA_SAM Carboxylic Acid Anchor

Sources

Validation

Advanced HPLC Method Validation for 4-(4-Methoxy-phenylethynyl)-benzoic Acid Purity: Core-Shell vs. Fully Porous Particle Technology

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Analytical Context The synthesis of advanced liquid crystals, organic semiconductors, and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Analytical Context

The synthesis of advanced liquid crystals, organic semiconductors, and pharmaceutical intermediates frequently relies on rigid, conjugated building blocks. 4-(4-Methoxy-phenylethynyl)-benzoic acid is a prime example of such a molecule. Characterized by its central tolane (diphenylacetylene) core, a methoxy electron-donating group, and a carboxylic acid electron-withdrawing group, it presents unique analytical challenges.

Accurate purity assessment is critical, particularly to quantify closely related synthetic impurities such as 4-(4-Methoxy-phenylethynyl)-benzoic acid methyl ester [1][2]. This guide provides a comprehensive, objective comparison between modern Superficially Porous Particle (Core-Shell) HPLC and Traditional Fully Porous Particle (FPP) HPLC for the purity analysis of this compound, validated strictly according to the latest ICH Q2(R2) guidelines[3][4].

Mechanistic Grounding: Causality Behind Experimental Choices

To develop a self-validating and robust chromatographic method, every parameter must be selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection (The Core-Shell Advantage): Traditional FPP columns (e.g., 5.0 µm) suffer from significant intra-particle diffusion, which broadens chromatographic peaks. Superficially porous particles (SPPs), or core-shell columns, feature a solid, impermeable silica core surrounded by a thin porous shell[5]. This architecture drastically reduces the mass transfer resistance ( C -term in the van Deemter equation), delivering efficiencies comparable to sub-2 µm UHPLC columns but at a fraction of the backpressure[6].

  • Mobile Phase pH Control: The analyte contains a benzoic acid moiety with an estimated pKa​ of ~4.2. If analyzed at a neutral pH, the molecule will partially ionize, leading to split peaks and unpredictable retention shifts. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0), the carboxylic acid is fully protonated, ensuring purely hydrophobic interactions with the C18 stationary phase.

  • Detection Wavelength (295 nm): The tolane core exhibits an extended π -conjugation system. Quantum chemical studies on tolane derivatives demonstrate strong π→π∗ transitions, resulting in intense UV absorbance bands in the 280–310 nm range[7]. Monitoring at 295 nm maximizes the signal-to-noise (S/N) ratio while minimizing baseline drift from the gradient.

MassTransfer cluster_SPP Superficially Porous Particle (Core-Shell) cluster_FPP Fully Porous Particle (FPP) Core Solid Core (Impermeable) Shell Porous Shell (0.5 µm) Shell->Core Path1 Short Diffusion Path (High Efficiency) Path1->Shell Matrix Fully Porous Matrix (5.0 µm) Path2 Long Diffusion Path (Band Broadening) Path2->Matrix

Fig 1: Analyte diffusion paths in Core-Shell vs. Fully Porous particles.

Experimental Protocols & System Suitability

The following protocol establishes a self-validating system. System Suitability Testing (SST) must pass before validation parameters are assessed.

Reagent & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(4-Methoxy-phenylethynyl)-benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 100 µg/mL).

  • Impurity Marker Solution: Prepare a 10 µg/mL solution of 4-(4-Methoxy-phenylethynyl)-benzoic acid methyl ester in diluent[1].

  • System Suitability Solution: Mix equal volumes of the Standard Stock and Impurity Marker solutions.

Chromatographic Conditions
  • Product Column: NovaPhase™ Core-Shell C18 (150 mm × 4.6 mm, 2.7 µm, 100 Å)

  • Alternative Column: Traditional FPP C18 (150 mm × 4.6 mm, 5.0 µm, 100 Å)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% 85% B

    • 8.0 - 10.0 min: 85% B

    • 10.0 - 10.1 min: 85% 40% B (Re-equilibration for 4 mins)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection: UV at 295 nm

Performance Comparison: Core-Shell vs. Fully Porous

Before executing the full ICH Q2(R2) validation, the chromatographic performance of the two columns was objectively compared using the System Suitability Solution.

Table 1: Chromatographic Performance Comparison

ParameterNovaPhase™ Core-Shell C18 (2.7 µm)Traditional FPP C18 (5.0 µm)Analytical Impact
Retention Time (Acid) 5.82 min6.15 minFaster elution due to lower phase ratio in SPPs.
Theoretical Plates ( N ) 18,4508,210>2x efficiency, yielding sharper peaks and higher sensitivity.
Tailing Factor ( Tf​ ) 1.051.32Superior mass transfer in SPPs prevents peak tailing.
Resolution ( Rs​ ) *4.82.1Enhanced baseline separation from the methyl ester impurity.
System Backpressure 210 bar145 barOperable on standard HPLC systems (no UHPLC required)[5].

*Resolution calculated between the main acid peak and the methyl ester impurity peak.

ICH Q2(R2) Method Validation

The method was validated using the NovaPhase™ Core-Shell column in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures guidelines[3][4]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose across its lifecycle.

ICHValidation Start Method Optimization (Core-Shell C18) Spec Specificity (Resolution from Methyl Ester > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Lin->Prec LOD Sensitivity (LOD / LOQ via S/N) Lin->LOD Report ICH Q2(R2) Validated Method Acc->Report Prec->Report LOD->Report

Fig 2: ICH Q2(R2) analytical method validation workflow for purity assessment.

Validation Results Summary

Table 2: ICH Q2(R2) Validation Data (NovaPhase™ Core-Shell C18)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from known impurities. Rs​ = 4.8 (vs. Methyl Ester). No blank interference.PASS
Linearity & Range R2≥0.999 over 50% to 150% of target. R2 = 0.9998 (Range: 50–150 µg/mL).PASS
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%.50%: 99.8%100%: 100.2%150%: 99.5%PASS
Method Precision %RSD of peak areas ≤2.0% ( n=6 ).%RSD = 0.45%PASS
LOD / LOQ S/N 3 for LOD; S/N 10 for LOQ.LOD: 0.05 µg/mLLOQ: 0.15 µg/mLPASS

Conclusion

The transition from a traditional 5.0 µm fully porous particle column to a 2.7 µm core-shell architecture provides a profound upgrade in the analytical assessment of 4-(4-Methoxy-phenylethynyl)-benzoic acid. The core-shell technology mitigates the mass transfer limitations inherent to large, rigid conjugated molecules, resulting in a 125% increase in theoretical plates and vastly superior resolution from structurally similar impurities like the methyl ester. The method successfully meets all stringent criteria outlined in the ICH Q2(R2) guidelines, proving it to be a highly reliable, self-validating protocol for rigorous quality control environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline (EMA / ICH). European Medicines Agency. URL:[Link] (Referenced via[3],[4])

  • 4-(4-Methoxy-phenylethynyl)-benzoic acid Methyl ester — Chemical Substance Information. NextSDS Substance Database. URL:[Link] (Referenced via[1],[2])

  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc. URL:[Link] (Referenced via[5])

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions. URL:[Link] (Referenced via[6])

  • Comprehensive Look at the Photochemistry of Tolane. The Journal of Physical Chemistry A (ACS Publications). URL:[Link] (Referenced via[7])

Sources

Comparative

FTIR absorption bands for 4-(4-Methoxy-phenylethynyl)-benzoic acid functional groups

An In-Depth Guide to the FTIR Absorption Bands of 4-(4-Methoxy-phenylethynyl)-benzoic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the FTIR Absorption Bands of 4-(4-Methoxy-phenylethynyl)-benzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 4-(4-Methoxy-phenylethynyl)-benzoic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the vibrational characteristics of the molecule's distinct functional groups. We will explore the theoretical basis for each absorption band, present a comparative analysis with related structures, and provide a validated experimental protocol for spectral acquisition.

The molecule 4-(4-Methoxy-phenylethynyl)-benzoic acid is a rigid, rod-like structure incorporating a carboxylic acid, a phenyl-ethynyl (alkyne) bridge, and a methoxy-substituted phenyl ring. This unique combination of functional groups makes it a valuable building block in the synthesis of advanced polymers, liquid crystals, and potentially as a chemical pruning agent in agriculture.[1][2] Understanding its spectral fingerprint is crucial for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and Key Functional Groups

The structure of 4-(4-Methoxy-phenylethynyl)-benzoic acid contains several distinct infrared-active functional groups. The interplay of these groups, including their electronic effects, dictates the final appearance of the FTIR spectrum.

Caption: Molecular structure of 4-(4-Methoxy-phenylethynyl)-benzoic acid.

FTIR Absorption Band Analysis

The FTIR spectrum of this molecule is a composite of the vibrational modes of its constituent parts. Below is a detailed breakdown of the expected absorption bands.

Carboxylic Acid Group (-COOH)

The carboxylic acid functional group provides some of the most distinct and easily identifiable peaks in an infrared spectrum, primarily due to strong hydrogen bonding which causes significant peak broadening.

  • O-H Stretching: The O–H stretching vibration of a carboxylic acid is famously broad and strong, typically appearing in the 3300-2500 cm⁻¹ region.[3][4] This broadness is a direct result of the stable hydrogen-bonded dimers that carboxylic acids form in the solid state. This band will often overlap with the sharper C-H stretching vibrations.[3][5]

  • C=O Stretching: The carbonyl (C=O) stretch gives rise to a very strong and sharp absorption. For an aromatic carboxylic acid, this peak is expected between 1700 and 1680 cm⁻¹ .[6] Its position is slightly lower than that of saturated carboxylic acids due to conjugation with the aromatic ring.

  • C-O Stretching and O-H Bending: A medium intensity C-O stretching band is expected between 1320-1210 cm⁻¹ .[3][7] Additionally, in-plane O-H bending vibrations can be observed in the 1440-1395 cm⁻¹ range, though they may be obscured by other peaks.[3]

Aromatic Rings (Ar-H and C=C)

The molecule contains two para-substituted benzene rings, which contribute several characteristic absorptions.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings results in weak to medium peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9] The presence of peaks in this region is a reliable indicator of unsaturation (alkene or aromatic).[10]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches produce a series of medium to weak bands in the 1600-1400 cm⁻¹ region.[8] Typically, two distinct bands are observed near 1600 cm⁻¹ and 1500-1430 cm⁻¹ .[11]

  • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[8] For a para-substituted (1,4-disubstituted) ring, a strong band is expected in the 860-800 cm⁻¹ range.

Internal Alkyne (-C≡C-)
  • C≡C Stretching: The carbon-carbon triple bond stretch for an internal alkyne occurs in the 2260-2100 cm⁻¹ range.[12][13] For symmetrical or near-symmetrical internal alkynes, this peak can be very weak or absent due to a small change in dipole moment during vibration.[14] However, in 4-(4-Methoxy-phenylethynyl)-benzoic acid, the electronic asymmetry created by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group should induce a dipole moment change, making this peak observable, albeit likely weak.

Aryl Ether (-O-CH₃)

The methoxy group attached to one of the phenyl rings also has characteristic absorptions.

  • Asymmetric C-O-C Stretching: Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretching band between 1300-1200 cm⁻¹ .[15] This is often one of the most intense peaks in the fingerprint region for this type of compound.

  • Symmetric C-O-C Stretching: A second, symmetric C-O-C stretching band is typically observed at a lower frequency, around 1075-1020 cm⁻¹ .[16][17]

  • Aliphatic C-H Stretching: The methyl group (CH₃) will exhibit C-H stretching vibrations in the 2950-2850 cm⁻¹ range, which will appear as sharp peaks just below the 3000 cm⁻¹ mark, often on the shoulder of the broad O-H stretch.[9][11]

Comparative Data Summary

This table summarizes the expected FTIR absorption bands for 4-(4-Methoxy-phenylethynyl)-benzoic acid, providing a quick reference for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)IntensityNotes
Carboxylic Acid O-H Stretch3300 - 2500Strong, Very BroadCharacteristic "hairy beard" shape due to H-bonding.[3][6]
C=O Stretch1700 - 1680Strong, SharpConjugation with the aromatic ring lowers the frequency.[6]
C-O Stretch1320 - 1210Medium
O-H Bend950 - 910Medium, BroadOut-of-plane bend.
Aromatic Rings =C-H Stretch3100 - 3000Medium to WeakAppears just to the left of 3000 cm⁻¹.[8]
C=C Stretch1600 - 1585 & 1500 - 1400Medium to WeakMultiple bands are characteristic of the aromatic ring.[8]
C-H OOP Bend860 - 800StrongDiagnostic for para-substitution.
Alkyne -C≡C- Stretch2260 - 2100WeakMay be difficult to observe but should be present due to asymmetry.[12][14]
Aryl Ether Asymmetric C-O Stretch1300 - 1200StrongAryl-O stretch.[15]
Symmetric C-O Stretch1075 - 1020MediumO-CH₃ stretch.[16]
Alkyl (Methyl) -C-H Stretch2950 - 2850Medium, SharpFrom the methoxy group.[11]

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a standardized procedure for obtaining a high-quality FTIR spectrum of a solid powder sample like 4-(4-Methoxy-phenylethynyl)-benzoic acid using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • Typical parameters: Scan range of 4000-500 cm⁻¹, resolution of 4 cm⁻¹, and an average of 16-32 scans.[9]

  • Sample Application:

    • Place a small amount of the powdered 4-(4-Methoxy-phenylethynyl)-benzoic acid sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, collect the sample spectrum. The software will automatically perform the background subtraction.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform an ATR correction if available in the software to account for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks and compare their positions and relative intensities to the reference data provided in this guide.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry. Retrieved from [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Journal of Advanced Research in Applied Sciences and Engineering Technology. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. Retrieved from [Link]

  • SlideShare. (2023). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxydiphenylacetylene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2019). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethynylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxydiphenylacetylene. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). infrared spectrum of benzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository). (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid - to far-IR. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubMed. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Retrieved from [Link]

  • PubMed. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Retrieved from [Link]

  • Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(4-Methoxy-phenylethynyl)-benzoic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-(4-Methoxy-phenylethynyl)-benzoic Acid As a rigid, rod-like molecule featuring both a carboxylic acid moiety and a diarylalkyne core, 4-(4-Methoxy-phenylethyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(4-Methoxy-phenylethynyl)-benzoic Acid

As a rigid, rod-like molecule featuring both a carboxylic acid moiety and a diarylalkyne core, 4-(4-Methoxy-phenylethynyl)-benzoic acid is frequently utilized as a structural linker in metal-organic frameworks (MOFs), liquid crystals, and pharmaceutical intermediates. While highly valuable in materials science and drug development, its specific chemical topology demands rigorous safety and disposal protocols.

This guide synthesizes authoritative environmental health and safety (EHS) guidelines to provide a self-validating, step-by-step operational plan for the proper handling, segregation, and disposal of this compound.

Mechanistic Hazard Profiling & Operational Safety

To design an effective disposal strategy, one must first understand the chemical causality behind the compound's hazards.

  • Acidity & Irritation: The carboxylic acid group acts as a weak organic acid. Upon contact with ambient moisture on human skin or mucosal membranes, it can cause localized pH shifts, leading to acute irritation.

  • Hydrophobicity: The extensive π -conjugation of the methoxy-substituted diarylalkyne core renders the molecule highly hydrophobic. This lack of aqueous solubility strictly prohibits drain disposal, as the compound will precipitate and accumulate in sanitary sewer systems[1].

  • Combustible Dust Potential: Like many solid benzoic acid derivatives, aerosolized powders of this compound present a combustible dust hazard. Static discharge or improper sweeping can ignite fine organic dust clouds.

Table 1: Quantitative Safety & Logistical Parameters

ParameterSpecification / LimitCausality & Rationale
Glove Thickness 0.11 mm NitrileProvides a sufficient chemical barrier against dry organic acids and prevents dermal absorption.
Respiratory Protection N95 or P100 Particulate FilterEssential during powder transfer or spill cleanup to prevent inhalation of highly irritating organic dust.
Container Fill Limit Maximum 80% CapacityPrevents over-pressurization and spillage from the top of the vessel during transit[2].
Max Accumulation Time 6 to 9 MonthsEHS regulations mandate that hazardous waste must not be stored indefinitely; limits prevent container degradation[2].

Waste Segregation Logistics

Mixing incompatible hazardous wastes can lead to exothermic reactions, toxic gas release, or exponentially increased disposal costs[1]. 4-(4-Methoxy-phenylethynyl)-benzoic acid must be strictly segregated according to the following logic:

  • Isolate from Oxidizers: The electron-rich alkyne (ethynyl) spacer is susceptible to oxidative cleavage. Never store this waste in the same secondary containment as strong oxidizers (e.g., nitrates, perchlorates, or nitric acid) to prevent spontaneous ignition[3].

  • Isolate from Strong Bases: Although a weak acid, rapid neutralization with strong bases (e.g., sodium hydroxide, amines) can generate unwanted heat. Segregate from the "Bases" waste stream[2].

  • Solvent Stream Segregation: If the compound is dissolved in a solvent during an experiment, the resulting liquid waste must be segregated based on the solvent type. If dissolved in Dichloromethane (DCM), it must go into the Halogenated Solvent waste stream. If dissolved in Dimethyl Sulfoxide (DMSO), it belongs in the Non-Halogenated Solvent waste stream[1].

Step-by-Step Disposal Methodology

The Environmental Protection Agency (EPA) requires that organic chemical waste be managed systematically from generation to final destruction[4]. Follow this procedural workflow for routine disposal:

Step 1: Container Selection Select a chemically compatible container. High-Density Polyethylene (HDPE) or glass bottles are required, as they will not degrade in the presence of weak organic acids[2]. Ensure the container has a tightly fitting, airtight screw cap (parafilm or rubber stoppers are strictly prohibited)[2].

Step 2: Waste Collection Transfer the solid waste (including contaminated weigh boats, spatulas, and filter paper) into the designated container. If disposing of liquid waste containing the dissolved compound, use a funnel to transfer the liquid, ensuring the container is filled to no more than 80% capacity[2].

Step 3: Labeling Immediately attach a hazardous waste tag. Label the primary hazard as "Toxic/Irritant" and explicitly write the full chemical name: Hazardous Waste - Organic Acid (4-(4-Methoxy-phenylethynyl)-benzoic acid). Never use abbreviations.

Step 4: Secondary Containment & Storage Place the sealed, labeled container in a secondary containment tray designated for "Organic Acids." Store in a cool, dry, well-ventilated area away from direct sunlight. Do not exceed the 9-month accumulation limit[2].

Step 5: Final EHS Transfer Submit a waste pickup request to your institution's EHS department. The final disposal route for this chemical is EPA-approved high-temperature incineration , which safely breaks down the aromatic rings and alkyne bonds into carbon dioxide and water[4].

WasteManagement Gen 1. Waste Generation (Solid & Solvent Streams) Seg 2. Segregation (Isolate from Bases/Oxidizers) Gen->Seg Cont 3. Containerization (HDPE / Glass, <80% Full) Seg->Cont Label 4. Labeling & Storage (<9 Months Accumulation) Cont->Label Disp 5. Final Disposal (EPA-Approved Incineration) Label->Disp

Figure 1: Waste management workflow for 4-(4-Methoxy-phenylethynyl)-benzoic acid disposal.

Emergency Spill Response Protocol

In the event of an accidental spill of the solid powder, immediate and controlled action is required to prevent dust aerosolization and respiratory exposure.

Step 1: Area Isolation & Assessment Immediately halt work and advise personnel in the vicinity of the spill. Eliminate all potential ignition sources (e.g., hot plates, open flames) due to the combustible nature of organic dusts.

Step 2: PPE Donning Before approaching the spill, equip a fitted N95 or P100 particulate respirator, chemical splash goggles, a buttoned lab coat, and nitrile gloves[3].

Step 3: Dry Cleanup Execution Critical Warning: Do not use compressed air hoses or dry sweeping with stiff brooms, as this will generate an explosive dust cloud. Instead, use a HEPA-filtered vacuum equipped with an explosion-proof motor. If an explosion-proof vacuum is unavailable, gently cover the powder with slightly damp sand or an inert absorbent (like vermiculite) to suppress dust, then carefully scoop the mixture using a non-sparking static-free pan.

Step 4: Containment and Decontamination Place all recovered powder and contaminated absorbent into a heavy-duty plastic bag or a wide-mouth HDPE container. Seal tightly. Wipe the spill surface with a damp cloth and a mild detergent to remove microscopic residues.

Step 5: Waste Declaration Label the cleanup materials as hazardous waste and immediately request an EHS pickup. Do not dispose of spill cleanup materials in the regular trash[1].

SpillResponse Spill Spill Detected (Solid Powder) PPE Don PPE (N95/P100, Nitrile) Spill->PPE Clean Dry Cleanup (Explosion-Proof Vacuum) PPE->Clean Collect Containment (Seal in Plastic/HDPE) Clean->Collect EHS EHS Notification (Hazardous Waste Pickup) Collect->EHS

Figure 2: Emergency dry-cleanup protocol for solid organic acid spills.

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." nationalacademies.org.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org.
  • US Environmental Protection Agency. "Hazardous Waste Characteristics." epa.gov.
  • University of Southern California Environmental Health & Safety. "Chemical Waste." usc.edu.
  • McMaster University. "BENZOIC ACID." mcmaster.ca.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Methoxy-phenylethynyl)-benzoic acid

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of 4-(4-Methoxy-phenylethynyl)-benzoic acid. The information herein is intended for res...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of 4-(4-Methoxy-phenylethynyl)-benzoic acid. The information herein is intended for researchers, scientists, and professionals in drug development and is designed to ensure a safe laboratory environment by providing in-depth, procedural guidance grounded in established safety principles.

Hazard Assessment and Chemical Profile

  • Aromatic Carboxylic Acid Moiety : Compounds in this class, such as p-Anisic acid (4-methoxybenzoic acid), are known to cause skin and eye irritation.[1][2] As a solid powder, they can also lead to respiratory irritation if inhaled.[1][2]

  • Substituted Alkyne Moiety : The terminal alkyne group presents a significant, less obvious hazard. Terminal alkynes possess an acidic proton that can be deprotonated to form highly reactive and potentially explosive acetylide anions, particularly in the presence of certain metal salts (e.g., copper, silver, mercury) or strong bases.[3]

  • Physical Form : This compound is typically a solid powder.[1] Handling of powdered chemicals can generate airborne dust, leading to an increased risk of inhalation and skin contact.[4][5]

Based on this analysis, 4-(4-Methoxy-phenylethynyl)-benzoic acid should be handled as a substance that is:

  • Harmful if swallowed.[2]

  • A cause of skin irritation.[2][6]

  • A cause of serious eye irritation.[2][6]

  • A potential cause of respiratory irritation.[2]

  • Potentially reactive, with the capacity to form explosive compounds under specific conditions.[3]

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense against chemical exposure.[4] The primary methods for ensuring safety involve engineering and administrative controls.

  • Engineering Controls : All handling of 4-(4-Methoxy-phenylethynyl)-benzoic acid, especially when in powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If significant dust is generated, local exhaust ventilation or enclosed transfer systems should be considered.[4]

  • Administrative Controls : Access to areas where this chemical is handled should be restricted. Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent upon the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionProtective Clothing
Receiving/Unpacking Not typically required if container is sealed and intact.Safety glasses with side shields.Chemical-resistant gloves (e.g., Nitrile).Lab coat, long pants, closed-toe shoes.
Weighing/Aliquoting (Powder) Air-purifying respirator (APR) with a particulate filter (N95 or higher).[7][8][9]Chemical safety goggles. A face shield is recommended over goggles.[8]Chemical-resistant gloves (Nitrile). Double-gloving is advisable.Lab coat, long pants, closed-toe shoes.
Solution Preparation Respirator may be required depending on the solvent's volatility and concentration.Chemical safety goggles.Chemical-resistant gloves (select based on solvent compatibility).Lab coat, long pants, closed-toe shoes.
Reaction/Experimentation As required by the overall reaction conditions and reagents.Chemical safety goggles. A face shield may be necessary for reactions with a risk of splashing or explosion.[8]Chemical-resistant gloves (select based on all chemicals in use).Flame-resistant lab coat if flammable solvents are used.[3] Long pants and closed-toe shoes.
Waste Disposal (Quenching) Work in a chemical fume hood. Respirator as needed.Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Lab coat, long pants, closed-toe shoes.

Step-by-Step Guidance for Laboratory Operations

Weighing and Aliquoting the Solid Compound

This operation presents the highest risk of generating airborne dust.

  • Preparation : Don all required PPE, including a respirator, goggles, face shield, and double gloves.

  • Work Area : Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure.

  • Handling : Use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

  • Cleaning : After weighing, carefully wipe down the spatula and the balance with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.

  • Doffing PPE : Remove PPE in a manner that prevents cross-contamination. Wash hands thoroughly after removing gloves.[4]

Disposal Plan: A Critical Safety Protocol

Due to the alkyne functionality, a specific disposal plan is mandatory to neutralize reactive species before they enter the waste stream.[3]

Objective : To safely quench any residual reactive intermediates from reaction mixtures containing 4-(4-Methoxy-phenylethynyl)-benzoic acid.

Workflow for Waste Disposal

G cluster_0 Waste Generation cluster_1 Quenching Protocol (in Fume Hood) cluster_2 Final Disposal start Reaction containing 4-(4-Methoxy-phenylethynyl)-benzoic acid is complete cool Cool reaction mixture in an ice bath start->cool dilute Dilute with an appropriate solvent (e.g., THF, Toluene) cool->dilute add_quencher Slowly add a proton source (e.g., methanol or isopropanol) dilute->add_quencher cease_gas Continue addition until any gas evolution ceases add_quencher->cease_gas warm_rt Allow mixture to warm to room temperature with stirring cease_gas->warm_rt transfer Transfer quenched mixture to a labeled hazardous waste container warm_rt->transfer store Store in a designated satellite accumulation area transfer->store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store->ehs_pickup

Caption: Workflow for the safe quenching and disposal of waste containing 4-(4-Methoxy-phenylethynyl)-benzoic acid.

Detailed Protocol:

  • Work in a Fume Hood : All quenching procedures must be performed in a certified chemical fume hood.[3]

  • Cool the Reaction Mixture : Before adding any quenching agent, cool the reaction vessel in an ice bath to dissipate any heat generated during neutralization.

  • Dilute the Mixture : Dilute the reaction mixture with an inert solvent (e.g., THF, toluene) to reduce the concentration of reactive species.

  • Slowly Add a Proton Source : Carefully add a proton source, such as methanol or isopropanol, dropwise to the cooled and diluted reaction mixture. This will protonate any acetylide anions that may have formed.

  • Observe and Stir : Continue the addition until any signs of reaction (e.g., gas evolution) have ceased. Allow the mixture to slowly warm to room temperature while stirring.[3]

  • Waste Collection : Once the quenching is complete, transfer the mixture to a designated hazardous waste container that is properly labeled with all its constituents.[3]

  • Final Disposal : Store the sealed waste container in a designated satellite accumulation area for pickup by your institution's Environmental Health and Safety (EHS) department.[3]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.[1] If skin irritation occurs or persists, seek medical attention.[6]

  • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[6]

  • Ingestion : Rinse the mouth with water and then drink plenty of water.[6] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Always ensure that safety showers and eyewash stations are accessible and in good working order in any laboratory where this chemical is handled.[1]

References

  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
  • SAFETY DATA SHEET - 3-[4-(4-Methoxyphenyl)phenylsulfonamido]benzoic acid. (2024, March 1). Fisher Scientific.
  • 4-(4-Methoxy-phenylethynyl)-benzoic acid Methyl ester — Chemical Substance Information. PubChem.
  • Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. (2025). Benchchem.
  • Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Chemical Safety: Personal Protective Equipment. University of Washington.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, March 19). NSP Coatings.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • SAFETY DATA SHEET - p-Anisic acid. (2009, September 22). Fisher Scientific.
  • 4-Methoxyphenyl benzoate. PubChem.
  • 4-(4-METHOXY-PHENOXY)-BENZOIC ACIDMETHYL ESTER — Chemical Substance Information. (2026). NextSDS.
  • SAFETY DATA SHEET - p-Anisic acid. (2014, June 28). Sigma-Aldrich.
  • 4-Methoxybenzoic acid - SAFETY DATA SHEET. (2009, September 22). Acros Organics.
  • SAFETY DATA SHEET - Benzoic acid. (2026, March 5). Sigma-Aldrich.

Sources

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